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DL-alpha-Tocopherol-13C3

Cat. No.: B12053665
M. Wt: 433.7 g/mol
InChI Key: GVJHHUAWPYXKBD-SVFBATFISA-N
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Description

DL-alpha-Tocopherol-13C3 is a useful research compound. Its molecular formula is C29H50O2 and its molecular weight is 433.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50O2 B12053665 DL-alpha-Tocopherol-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H50O2

Molecular Weight

433.7 g/mol

IUPAC Name

2-methyl-5,7,8-tri((113C)methyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5+1,6+1,7+1

InChI Key

GVJHHUAWPYXKBD-SVFBATFISA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, metabolic pathways, and experimental applications of DL-alpha-Tocopherol-13C3. As a stable isotope-labeled (SIL) analog of synthetic vitamin E, this compound is an invaluable tool in metabolic research, pharmacokinetics, and drug development, serving as a tracer and an internal standard for precise quantification.

Core Chemical and Physical Properties

This compound is the ¹³C-labeled form of DL-alpha-Tocopherol, the synthetic, racemic version of vitamin E.[1] The incorporation of three heavy carbon isotopes allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry without altering its chemical behavior. This makes it the gold standard for quantifying the concentration of endogenous metabolites within complex biological samples.

Quantitative data for both the labeled compound and its unlabeled analog are summarized below for direct comparison.

Table 1: Key Chemical Properties

PropertyThis compoundDL-alpha-Tocopherol (Unlabeled)
Molecular Formula C₂₆¹³C₃H₅₀O₂[1]C₂₉H₅₀O₂[2][3][4]
Molecular Weight 433.68 g/mol [1][5]430.71 g/mol [2][3][4]
CAS Number Not consistently available10191-41-0[3][4][6][7]
Appearance Clear, colorless to yellowish-brown, viscous, oily liquid.[6][8]Clear, colorless to yellowish-brown, viscous, oily liquid.[9][6][8][10]
Isotopic Purity ≥99% for ¹³C₃[11]N/A
Chemical Purity Typically ≥96%[4][12][11][13]Typically ≥95-97%[7][8]
Storage & Stability Store at -20°C, protected from light.[14][15] Oxidizes and darkens on exposure to air and light.[9][10]Store at 4°C or -20°C, protected from light.[7][14] Oxidizes and darkens on exposure to air and light.[9][10]

Table 2: Solubility Profile

SolventSolubilityReference
Water Insoluble / Practically Insoluble[3][6][10][16][17]
Ethanol Miscible / Freely Soluble[3][6][7][17]
Acetone Miscible[3][6][17]
Chloroform Miscible[3][6][17]
Ether Miscible[3][6][16]
DMSO Miscible[7]
Vegetable Oils Miscible[3][6][16]
Aqueous Buffers Sparingly Soluble (requires pre-dissolution in an organic solvent like ethanol)[7]

Mechanism of Action and Metabolism

The biological and chemical activities of this compound are identical to those of unlabeled α-tocopherol. Its primary functions are rooted in its potent antioxidant capabilities and its subsequent metabolism in the liver.

Antioxidant Activity

Alpha-tocopherol is the most potent lipid-soluble antioxidant in nature.[18][19] It resides within cell membranes, where it protects polyunsaturated fatty acids from oxidative damage.[3][20][21] The phenolic hydroxyl group on its chromanol ring can donate a hydrogen atom to reduce lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[2][3] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants, most notably Vitamin C.[3][22]

Antioxidant_Cycle TOH α-Tocopherol (TOH) TO_rad Tocopheryl Radical (TO•) TOH->TO_rad LOO Peroxyl Radical (LOO•) LOO->TOH Radical Scavenging LOOH Lipid Hydroperoxide (LOOH) LOO->LOOH TO_rad->TOH VitC Vitamin C (Ascorbic Acid) VitC->TO_rad Regeneration VitC_rad Ascorbyl Radical VitC->VitC_rad

Caption: The antioxidant cycle of α-tocopherol.

Metabolic Pathway

While α-tocopherol is preferentially retained in the body, other forms of vitamin E are more readily metabolized and excreted.[23] The primary site of tocopherol metabolism is the liver. The process is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, a reaction catalyzed by the enzyme CYP4F2.[23] This is followed by successive rounds of β-oxidation, which shortens the side chain to produce intermediate carboxychromanols and the terminal, water-soluble metabolite, carboxyethyl-hydroxychroman (CEHC), which is then excreted in the urine.[23]

Metabolism_Pathway cluster_liver Hepatic Metabolism Tocopherol α-Tocopherol Step1 CYP4F2-mediated ω-hydroxylation Tocopherol->Step1 Met1 13'-hydroxychromanol Step1->Met1 Step2 Oxidation Met1->Step2 Met2 13'-carboxychromanol (13'-COOH) Step2->Met2 Step3 β-oxidation Cascade Met2->Step3 CEHC Carboxyethyl-hydroxychroman (CEHC) Step3->CEHC Excretion Urinary Excretion CEHC->Excretion

Caption: The major metabolic pathway of α-tocopherol in the liver.

Experimental Protocols and Applications

The primary application of this compound is in tracer studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin E.[1] It is essential for determining bioavailability and understanding biokinetics in various physiological and pathological states.[24]

General Experimental Workflow for a Tracer Study

Tracer studies using SIL compounds like this compound follow a standardized workflow. The protocol allows for the precise measurement of the labeled compound against the background of its unlabeled, endogenous analog. Deuterated forms of tocopherol have been successfully used in such studies.[22][24][25][26]

Caption: A generalized workflow for a biokinetics study using this compound.

Protocol: Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental accuracy. Due to its insolubility in water and susceptibility to oxidation, specific handling procedures are required.

Materials:

  • This compound (neat oil)

  • Anhydrous ethanol or DMSO (GC or HPLC grade)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated micropipettes

Methodology:

  • Inert Atmosphere: Before opening the vial of this compound, gently purge the workspace and the destination vial with an inert gas to displace oxygen and minimize oxidation.

  • Solvent Addition: Based on the desired final concentration, calculate the required volume of solvent. Using a calibrated micropipette, add the appropriate volume of anhydrous ethanol or DMSO to the vial containing the neat oil. For example, to prepare a 10 mg/mL stock solution from 5 mg of the compound, add 500 µL of solvent.

  • Dissolution: Cap the vial tightly and vortex gently until the oil is completely dissolved. The resulting solution should be clear and colorless to pale yellow.[17]

  • Aqueous Dilutions (If Required): For experiments requiring aqueous buffers, this primary stock solution must be used for further dilution. To create a working solution, dilute the ethanol-based stock into the aqueous buffer of choice. Note that solubility is limited (approximately 0.5 mg/mL in a 1:1 ethanol:PBS solution), and aqueous solutions should be prepared fresh and not stored for more than one day.[7]

  • Storage: Aliquot the primary stock solution into smaller amber vials under an inert gas atmosphere. Store tightly sealed at -20°C or -80°C, protected from light.[14] Stock solutions in organic solvents are stable for several months under these conditions.[17]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DL-alpha-Tocopherol-13C3

This compound is the stable isotope-labeled form of DL-alpha-Tocopherol, which is a synthetic variant of Vitamin E.[1] The incorporation of three Carbon-13 (¹³C) atoms into the molecule makes it an ideal internal standard for use in mass spectrometry-based quantitative analyses. Its chemical behavior is nearly identical to the unlabeled endogenous compound, but its increased mass allows it to be distinguished by the mass spectrometer. This property is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in quantification.[2]

The unlabeled parent compound, DL-alpha-Tocopherol, is a potent, fat-soluble antioxidant that protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals.[3][4][5] It is a synthetic mixture of all eight possible stereoisomers of alpha-tocopherol.[6][7] While naturally occurring Vitamin E is primarily the RRR-α-tocopherol isomer, the synthetic DL-form is widely used in supplements and for the fortification of foods.[3][6]

Physicochemical and Spectroscopic Data

The fundamental properties of DL-alpha-Tocopherol and its ¹³C₃ isotopologue are summarized below. This data is essential for method development in analytical chemistry and for understanding its behavior in various experimental systems.

PropertyValue
Compound Name This compound
Parent Compound DL-alpha-Tocopherol, (±)-α-Tocopherol
Synonyms Vitamin E (¹³C₃)
Molecular Formula C₂₆¹³C₃H₅₀O₂
Molecular Weight ~433.73 g/mol (Varies based on position of labels)
Parent MW 430.71 g/mol [3][8][9]
Parent CAS Number 10191-41-0[3][8]
Appearance Clear, slightly yellow to amber, viscous oil[8][10]
Solubility Insoluble in water; Soluble in fats, acetone, alcohol, chloroform, ether, and vegetable oils.[3][4][9]
Density ~0.950 g/mL at 20-25 °C[3][9]
Boiling Point 200-220 °C at 0.1 mmHg[9]
Refractive Index 1.503 - 1.507 at 20 °C[8][9]
Storage Conditions Store at 2-8 °C, protected from light and air.[8][9]

Core Mechanism of Action: Antioxidant Activity

Alpha-tocopherol is a critical component of the cellular defense against oxidative stress. As a chain-breaking antioxidant, it is integrated into cell membranes where it effectively neutralizes lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and protecting the integrity of the membrane.[3][4] The phenolic hydroxyl group on the chromanol ring is responsible for this activity, as it can donate a hydrogen atom to a radical, quenching its reactivity.[3][7]

Antioxidant_Mechanism cluster_membrane Cell Membrane cluster_antioxidant Antioxidant Cycle PUFA Polyunsaturated Fatty Acid (PUFA-H) PUFA_Radical Lipid Radical (PUFA•) PUFA->PUFA_Radical H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) PUFA_Radical->Peroxyl_Radical + O₂ Peroxyl_Radical->PUFA Chain Reaction Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Peroxyl_Radical->Lipid_Hydroperoxide Tocopherol α-Tocopherol (TOH) Peroxyl_Radical->Tocopherol Radical Scavenging Tocopheryl_Radical Tocopheryl Radical (TO•) Tocopherol->Tocopheryl_Radical Tocopheryl_Radical->Tocopherol ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Damage Regenerator Regenerating Agent (e.g., Vitamin C) Regenerator->Tocopheryl_Radical Regeneration

Fig. 1: Antioxidant mechanism of α-Tocopherol in preventing lipid peroxidation.

Experimental Protocols

The synthesis of the parent compound, DL-alpha-Tocopherol, is typically achieved through the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with either phytol or, more commonly, isophytol.[11][12] The specific introduction of ¹³C atoms is a specialized process involving ¹³C-labeled precursors, but the core reaction follows this general pathway.

Methodology:

  • Reaction Setup: 2,3,5-trimethylhydroquinone (TMHQ) is dissolved in a suitable solvent, such as γ-butyrolactone or another non-polar solvent like heptane, in a reaction vessel.[12]

  • Catalyst Addition: An acid catalyst is added to the mixture. A combination of orthoboric acid and a dicarboxylic acid (e.g., oxalic acid, tartaric acid) has been shown to be effective.[11][12]

  • Reactant Addition: The solution is heated to an elevated temperature (e.g., 140-150 °C). A solution of isophytol in a non-polar solvent (e.g., heptane) is then added dropwise to the heated TMHQ solution.[12]

  • Reaction & Water Removal: The condensation reaction proceeds, producing water as a byproduct. The water is continuously removed via azeotropic distillation with the solvent (e.g., heptane) to drive the reaction to completion.[12]

  • Extraction: After the reaction is complete, the mixture is cooled. The product is extracted from the reaction mixture using a non-polar solvent.

  • Purification: The organic phase containing the crude DL-alpha-Tocopherol is concentrated on a rotary evaporator. Final purification is achieved by distillation under high vacuum to yield the pure product.[11]

Synthesis_Workflow arrow arrow Reactants Reactants: - 2,3,5-Trimethylhydroquinone (TMHQ) - Isophytol (IP) - Acid Catalyst (e.g., Boric/Oxalic Acid) - Solvent (e.g., Heptane) Reaction Condensation Reaction (140-150°C) Reactants->Reaction Azeotrope Azeotropic Water Removal Reaction->Azeotrope Drives Equilibrium Extraction Extraction with Non-Polar Solvent Reaction->Extraction Purification Concentration & Vacuum Distillation Extraction->Purification Product Pure DL-α-Tocopherol Purification->Product

Fig. 2: General workflow for the synthesis of DL-alpha-Tocopherol.

This compound serves as an exemplary internal standard (IS) for the quantification of endogenous α-tocopherol in biological matrices like plasma or serum. The stable isotope dilution method is the gold standard for such measurements.

Methodology:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Standard Preparation: Prepare calibration standards by spiking known concentrations of unlabeled α-tocopherol into a surrogate matrix (e.g., stripped serum).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, calibrator, or quality control sample, add 10 µL of the this compound internal standard solution (in ethanol).

    • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation using a C18 reversed-phase column with a gradient elution profile, typically using a mobile phase consisting of methanol or acetonitrile and water, often with a small amount of modifier like formic acid or ammonium acetate.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions for both the analyte (endogenous α-tocopherol) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).

      • Example transition for α-Tocopherol: m/z 431.4 → 165.1

      • Example transition for α-Tocopherol-13C3: m/z 434.4 → 168.1

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of α-tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow arrow Plasma Plasma Sample (or Calibrator) Spike Spike with IS (DL-α-Tocopherol-¹³C₃) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Sample Concentration Curve->Quantify

Fig. 3: Workflow for α-Tocopherol quantification using a stable isotope standard.

References

An In-depth Technical Guide to the Synthesis and Labeling of DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of DL-alpha-Tocopherol-13C3, a crucial tool in vitamin E research and drug development. The methodologies detailed herein are based on established chemical principles and draw from available literature on tocopherol synthesis and isotopic labeling techniques.

Introduction

DL-alpha-Tocopherol, a synthetic form of vitamin E, is a vital fat-soluble antioxidant that protects cell membranes from oxidative damage. The isotopically labeled analogue, this compound, in which three carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Its use allows for precise and accurate measurements of vitamin E levels in various biological matrices, which is critical for metabolism studies, pharmacokinetic analysis, and the development of new therapeutics. This guide outlines a feasible synthetic pathway for this compound, detailing the necessary precursors, reaction conditions, and analytical methods for characterization.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that culminates in the condensation of a 13C3-labeled aromatic core with a phytol side chain. The proposed synthetic strategy focuses on the preparation of 13C3-labeled trimethylhydroquinone (TMHQ), which is the key labeled intermediate. This is followed by the well-established acid-catalyzed condensation with isophytol to yield the final product.

The diagram below illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_precursor Labeled Precursor Synthesis cluster_aromatic Labeled Aromatic Core Synthesis cluster_final Final Product Synthesis & Purification 13C3_Acetone [1,2,3-13C3]Acetone 13C3_Isopropanol [1,2,3-13C3]Isopropanol 13C3_Acetone->13C3_Isopropanol Reduction 13C3_Isopropyl_Bromide [1,2,3-13C3]2-Bromopropane 13C3_Isopropanol->13C3_Isopropyl_Bromide Bromination 13C3_TMHQ [13C3]Trimethylhydroquinone 13C3_Isopropyl_Bromide->13C3_TMHQ Hydroquinone Hydroquinone Hydroquinone->13C3_TMHQ Friedel-Crafts Alkylation DL_alpha_Tocopherol_13C3 This compound 13C3_TMHQ->DL_alpha_Tocopherol_13C3 Isophytol Isophytol Isophytol->DL_alpha_Tocopherol_13C3 Condensation Purification Purification (Flash Chromatography, HPLC) DL_alpha_Tocopherol_13C3->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of [1,2,3-13C3]2-Bromopropane

The synthesis of the key labeling agent, [1,2,3-13C3]2-bromopropane, starts from commercially available [1,2,3-13C3]acetone.

Step 1: Reduction of [1,2,3-13C3]Acetone to [1,2,3-13C3]Isopropanol

  • Reaction: Catalytic hydrogenation of [1,2,3-13C3]acetone.

  • Procedure: [1,2,3-13C3]Acetone is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. The reaction is typically carried out in a high-pressure reactor.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude [1,2,3-13C3]isopropanol.

Step 2: Bromination of [1,2,3-13C3]Isopropanol

  • Reaction: Conversion of the alcohol to the corresponding bromide using a brominating agent.

  • Procedure: A mixture of [1,2,3-13C3]isopropanol and hydrobromic acid (48%) is heated to reflux. Concentrated sulfuric acid is added cautiously to drive the reaction to completion.

  • Work-up: The resulting [1,2,3-13C3]2-bromopropane is distilled from the reaction mixture. The distillate is then washed with water, a dilute solution of sodium bicarbonate, and finally with water again to remove any acidic impurities. The product is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation.

Synthesis of [13C3]Trimethylhydroquinone (TMHQ)

The introduction of the 13C3-labeled isopropyl group onto the hydroquinone backbone is achieved via a Friedel-Crafts alkylation reaction. To favor the desired trimethylated product, a stepwise alkylation approach is recommended, starting with a monomethylated or dimethylated hydroquinone derivative to direct the position of the incoming isopropyl group. However, for simplicity, a direct alkylation of a protected hydroquinone is described below.

  • Reaction: Friedel-Crafts alkylation of a protected hydroquinone with [1,2,3-13C3]2-bromopropane.

  • Procedure: 1,4-Dimethoxybenzene (hydroquinone dimethyl ether) is dissolved in an appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent like carbon disulfide). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added. [1,2,3-13C3]2-Bromopropane is then added dropwise at a controlled temperature (typically low to moderate). The reaction mixture is stirred until completion.

  • Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic layer is separated, washed with water and brine, and dried. The solvent is removed to yield the crude 13C3-labeled dimethoxy-trimethylbenzene.

  • Deprotection: The methyl ether protecting groups are cleaved using a reagent like boron tribromide (BBr₃) or hydrobromic acid to yield the final [13C3]trimethylhydroquinone.

Synthesis of this compound

The final step is the condensation of the labeled aromatic core with the isoprenoid side chain.

  • Reaction: Acid-catalyzed condensation of [13C3]trimethylhydroquinone with isophytol.

  • Procedure: [13C3]Trimethylhydroquinone and isophytol are dissolved in a non-polar solvent such as heptane or toluene. An acid catalyst, for instance, a mixture of orthoboric acid and oxalic acid, or a strong acid like p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification and Analysis

Purification of this compound is crucial to remove unreacted starting materials and byproducts.

  • Flash Chromatography: A preliminary purification of the crude product can be performed using flash chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used for elution.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A normal-phase column with a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethyl acetate is commonly employed.

The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹³C NMR spectrum will clearly show the enriched signals from the three labeled carbon atoms, confirming the position of the label.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled molecule, thereby verifying the incorporation of the three ¹³C atoms. The isotopic enrichment can also be determined by comparing the intensities of the molecular ion peaks of the labeled and unlabeled species.

Quantitative Data

The following table summarizes typical quantitative data expected for the synthesis of this compound. The values are estimates based on analogous reactions reported in the literature for unlabeled tocopherol synthesis and general isotopic labeling procedures. Actual yields and enrichment will vary depending on the specific experimental conditions and the purity of the starting materials.

Parameter Value Method of Determination
Yield of [1,2,3-13C3]2-Bromopropane 60-70% (from [13C3]isopropanol)Gravimetric analysis after purification
Yield of [13C3]Trimethylhydroquinone 40-50% (from protected hydroquinone)Gravimetric analysis after purification
Yield of this compound 80-95% (from [13C3]TMHQ and isophytol)HPLC with UV detection
Chemical Purity >98%HPLC with UV or MS detection
Isotopic Enrichment >99%Mass Spectrometry

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of chemical transformations. The following diagram illustrates the logical progression from starting materials to the final product.

Logical_Progression Start Starting Materials ([13C3]Acetone, Hydroquinone, Isophytol) Step1 Synthesis of [13C3]2-Bromopropane Start->Step1 Step2 Synthesis of [13C3]Trimethylhydroquinone Step1->Step2 Step3 Condensation to form this compound Step2->Step3 Purification Purification Step3->Purification Analysis Characterization Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Navigating Research with DL-alpha-Tocopherol-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. This document furnishes essential technical data, detailed experimental protocols for its application in metabolic research, and a comprehensive look at its metabolic fate. The information is tailored for professionals in research, scientific, and drug development fields to facilitate the integration of this valuable tracer compound into their studies.

Core Technical Data

This compound is a synthetic form of alpha-tocopherol where three carbon atoms are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, enabling its differentiation from endogenous alpha-tocopherol in biological systems. While a specific CAS number for this compound is not consistently reported in public databases, the CAS number for the unlabeled parent compound, DL-alpha-Tocopherol, is 10191-41-0.

Quantitative data for this compound and its unlabeled counterpart are summarized below for easy reference and comparison.

PropertyThis compoundDL-alpha-Tocopherol
Chemical Formula C₂₆¹³C₃H₅₀O₂C₂₉H₅₀O₂
Molecular Weight 433.68 g/mol 430.71 g/mol
Appearance Yellow to Amber to Dark purple clear liquidYellow to Amber to Dark purple clear liquid
Purity ≥96%≥96%
Solubility Miscible with chloroform, ethanol, ether, acetone, and vegetable oils. Practically insoluble in water.Miscible with chloroform, ethanol, ether, acetone, and vegetable oils. Practically insoluble in water.

Experimental Protocols: In Vivo Metabolic Studies

The use of 13C-labeled alpha-tocopherol allows for precise tracing of its absorption, distribution, metabolism, and excretion (ADME) in vivo. Below is a detailed methodology adapted from studies investigating the biodistribution of 13C-labeled α-tocopherol in a murine model. This protocol can serve as a foundational template for designing similar preclinical studies.

Objective: To determine the tissue-specific accumulation and metabolic fate of this compound following oral administration.
Materials:
  • This compound

  • Wild-type laboratory mice

  • Vitamin E-deficient rodent diet

  • Oral gavage needles

  • Standard laboratory equipment for tissue harvesting and processing

  • High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:
  • Animal Acclimation and Diet:

    • Acclimate 3-week old male wild-type mice to the laboratory environment for one week.

    • For two weeks prior to the administration of the labeled compound, feed the mice a vitamin E-deficient diet to reduce endogenous levels of α-tocopherol. This depletion phase enhances the signal from the administered labeled compound.

  • Dosing:

    • Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).

    • Administer a single oral dose of 0.5 mg of this compound to each mouse via oral gavage.

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 12 hours, 1 day, 2 days, and 4 days), collect blood and various tissues (e.g., serum, heart, lungs, kidney, brain, and adipose tissue).

    • Ensure rapid and consistent collection and processing to maintain sample integrity.

  • Sample Analysis:

    • Quantify the total α-tocopherol concentration in tissue samples using an established HPLC-PDA method.

    • Determine the enrichment of 13C-α-tocopherol in the same samples using a validated LC-MS method. This allows for the differentiation between the administered labeled tocopherol and the endogenous unlabeled tocopherol.

  • Data Interpretation:

    • Analyze the concentration and enrichment data to determine the time-course of bioaccumulation of this compound in each tissue.

    • Compare the biodistribution across different tissues to understand tissue-specific uptake and retention.

G cluster_preclinical_study Experimental Workflow: In Vivo Study acclimation Acclimation & Vitamin E Deficient Diet (2 weeks) dosing Oral Administration of This compound (0.5 mg) acclimation->dosing sample_collection Sample Collection at Timed Intervals (12h, 1d, 2d, 4d) (Blood, Tissues) dosing->sample_collection hplc_analysis Quantification of Total alpha-Tocopherol (HPLC-PDA) sample_collection->hplc_analysis lcms_analysis Determination of 13C-alpha-Tocopherol Enrichment (LC-MS) sample_collection->lcms_analysis data_analysis Data Analysis: Time-course Bioaccumulation hplc_analysis->data_analysis lcms_analysis->data_analysis G cluster_metabolism Alpha-Tocopherol Metabolism alpha_tocopherol alpha-Tocopherol hydroxychromanol 13'-Hydroxychromanol alpha_tocopherol->hydroxychromanol ω-Hydroxylation (CYP4F2) carboxychromanol 13'-Carboxychromanol hydroxychromanol->carboxychromanol ω-Oxidation beta_oxidation β-Oxidation Cascade (Side Chain Shortening) carboxychromanol->beta_oxidation cehc Carboxyethyl-hydroxychroman (CEHC) (Urinary Metabolite) beta_oxidation->cehc

A Comprehensive Technical Guide to the Physical Characteristics of DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of DL-alpha-Tocopherol-13C3. While this document focuses on the ¹³C₃ isotopically labeled form of DL-alpha-Tocopherol, it is important to note that the physical properties, with the exception of molecular weight, are virtually identical to the more extensively studied unlabeled DL-alpha-Tocopherol. The data presented herein is primarily based on the unlabeled compound, with the key distinction of the calculated molecular weight for the ¹³C₃ variant explicitly stated.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled form of Vitamin E, a fat-soluble antioxidant. The presence of three ¹³C atoms provides a valuable tool for metabolic research, enabling its differentiation from endogenous tocopherols in biological systems.

Data Presentation: A Tabulated Summary

For ease of reference and comparison, the quantitative physical data for DL-alpha-Tocopherol are summarized in the table below.

PropertyValueCitations
Molecular Formula C₂₆¹³C₃H₅₀O₂
Molecular Weight 433.73 g/mol
Appearance Clear, colorless to pale yellow or yellowish-brown, viscous oily liquid.[1][2][3][1][2][3]
Melting Point 2.5 - 4 °C[2][3][4][5][6]
Boiling Point 200 - 220 °C at 0.1 mmHg[2][3][4][7]
Density ~0.950 g/mL at 20 °C[3][4][8]
Refractive Index 1.503 - 1.507 at 20 °C[9]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, and vegetable oils.[7][8][10][7][8][10]
Stability Sensitive to air and light; oxidizes and darkens on exposure.[2][3][2][3]
Storage Store at 2-8 °C, protected from light and air.[9][11][9][11]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of viscous, oily compounds like this compound.

Determination of Melting Point (Slip Melting Point Method)

Given the low melting point and oily nature of tocopherols, the slip melting point method is a suitable technique.

Apparatus:

  • Capillary tubes (1 mm internal diameter)

  • Thermometer with 0.1 °C divisions

  • Water bath with a stirrer and controlled heating

  • Refrigerator

Procedure:

  • Melt the this compound sample to a completely liquid state.

  • Draw the molten sample into several capillary tubes to a height of approximately 10 mm.

  • Solidify the sample by placing the capillary tubes in a refrigerator at 4-8 °C for at least 16 hours.

  • Attach the capillary tubes to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer in a water bath, with the water level above the top of the sample.

  • Begin heating the water bath at a rate of approximately 1 °C per minute, with constant stirring.

  • The temperature at which the solidified fat column begins to rise in the capillary tube is recorded as the slip melting point.

  • The average of multiple determinations is reported.

Determination of Boiling Point at Reduced Pressure

Due to the high boiling point of tocopherols, distillation is performed under reduced pressure to prevent decomposition.

Apparatus:

  • Distillation flask with a side arm

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • Place a sample of this compound into the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Gradually apply a vacuum to the system, reducing the pressure to the desired level (e.g., 0.1 mmHg).

  • Begin heating the distillation flask gently with the heating mantle.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Add a known volume (e.g., 1 mL) of this compound to a series of test tubes.

  • To each test tube, add a specific volume (e.g., 5 mL) of a different solvent (e.g., water, ethanol, acetone, chloroform, vegetable oil).

  • Stopper the test tubes and vortex for 1-2 minutes to ensure thorough mixing.

  • Allow the mixtures to stand and observe for phase separation or the formation of a clear, homogeneous solution.

  • Record the solubility as "insoluble" if two distinct phases remain, "soluble" if a single clear phase is formed, and "sparingly soluble" if the sample dissolves partially or forms a cloudy solution.

Mandatory Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a viscous, oily substance like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Sample Acquisition Sample Acquisition Purification (if necessary) Purification (if necessary) Sample Acquisition->Purification (if necessary) Ensure Purity Appearance (Visual Inspection) Appearance (Visual Inspection) Purification (if necessary)->Appearance (Visual Inspection) Initial Observation Melting Point (Slip Point) Melting Point (Slip Point) Appearance (Visual Inspection)->Melting Point (Slip Point) Thermal Analysis Boiling Point (Reduced Pressure) Boiling Point (Reduced Pressure) Melting Point (Slip Point)->Boiling Point (Reduced Pressure) Thermal Analysis Density Measurement Density Measurement Boiling Point (Reduced Pressure)->Density Measurement Physical Measurement Refractive Index Refractive Index Density Measurement->Refractive Index Optical Property Solubility Testing Solubility Testing Refractive Index->Solubility Testing Solvent Interaction Data Compilation Data Compilation Solubility Testing->Data Compilation Gather Results Report Generation Report Generation Data Compilation->Report Generation Final Documentation

Experimental workflow for physical characterization.
Solubility Profile of this compound

This diagram illustrates the solubility characteristics of this compound in a hierarchical manner.

G cluster_soluble Soluble In cluster_insoluble Insoluble In This compound This compound Ethanol Ethanol This compound->Ethanol Ether Ether This compound->Ether Acetone Acetone This compound->Acetone Chloroform Chloroform This compound->Chloroform Vegetable Oils Vegetable Oils This compound->Vegetable Oils Water Water This compound->Water Forms separate phase

Solubility profile of this compound.

References

An In-depth Technical Guide to the Molecular Weight of DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular weight of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document outlines the molecular properties, a detailed experimental protocol for molecular weight determination, and a visual representation of the experimental workflow.

Molecular Weight and Formula

This compound is a synthetic form of alpha-tocopherol where three carbon atoms (¹²C) are replaced by their heavier isotope, carbon-13 (¹³C). This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by mass spectrometry. The molecular weight of the labeled compound is slightly higher than the unlabeled form due to the presence of these heavier isotopes.

Below is a summary of the molecular properties of both unlabeled and labeled DL-alpha-Tocopherol.

CompoundMolecular FormulaMolecular Weight ( g/mol )
DL-alpha-TocopherolC₂₉H₅₀O₂430.71[1][2]
This compoundC₂₆¹³C₃H₅₀O₂433.68[3]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol details a standard method for the determination of the molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS).

Objective: To accurately determine the molecular mass of this compound.

Materials and Instrumentation:

  • Sample: this compound

  • Solvent: HPLC-grade methanol

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 1 µg/mL by further dilution with methanol.

  • Instrument Setup and Calibration:

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow, to achieve a stable signal.

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

  • Sample Infusion and Data Acquisition:

    • Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

    • Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range, ensuring the expected molecular ion is included.

    • Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

  • Data Analysis:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Determine the accurate mass of this peak.

    • Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 u) from the measured mass of the [M+H]⁺ ion.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Prepare 1 mg/mL Stock Solution in Methanol B Prepare 1 µg/mL Working Solution A->B D Sample Infusion (Positive ESI Mode) B->D Infuse Working Solution C Instrument Calibration C->D E Data Acquisition D->E F Identify [M+H]⁺ Peak E->F Process Raw Data G Determine Accurate Mass F->G H Calculate Neutral Molecular Weight G->H I Final Molecular Weight H->I

Workflow for Molecular Weight Determination.

References

The Stability of Tocopherol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stability of tocopherol isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—critical components of vitamin E. Understanding the nuances of their stability is paramount for researchers, scientists, and drug development professionals in fields ranging from pharmaceuticals to food science, where these compounds are widely utilized for their antioxidant properties. This document provides a consolidated overview of their relative stabilities, factors influencing degradation, and the experimental protocols used for their assessment.

Core Concepts: Stability and Antioxidant Activity

The four main tocopherol isomers differ in the number and position of methyl groups on the chromanol ring, a structural variance that dictates their biological activity and chemical stability. Generally, the antioxidant activity of tocopherol isomers is inversely proportional to their stability.[1] The isomers with higher antioxidant efficacy are more readily oxidized, and thus, less stable.

The order of antioxidant activity is typically α > β > γ > δ, while the order of stability is the reverse: δ > γ > β > α.[1][2] α-tocopherol, being the most biologically active form of vitamin E, is also the least stable.[1][3] This is attributed to its fully methylated chromanol ring, which readily donates a hydrogen atom to scavenge free radicals.[2] Conversely, δ-tocopherol, with only one methyl group, exhibits the highest stability.[1][2]

Factors Influencing Tocopherol Stability

The degradation of tocopherol isomers is significantly influenced by a variety of external factors:

  • Heat: High temperatures accelerate the degradation of all tocopherol isomers. Studies have shown that α-tocopherol is particularly heat-sensitive.[3][4] For instance, in one study, the degradation of free α-tocopherol followed first-order kinetics, with the rate increasing significantly at higher temperatures.[4] Another study noted that in the presence of oxygen, the stability of α-tocopherol is halved for every 10°C increase in temperature above 40°C.[5][6]

  • Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of tocopherols. In the absence of oxygen, tocopherols can be relatively stable even at high temperatures.[7] However, under aerobic conditions, their degradation is significantly accelerated.[7]

  • Light: Exposure to light, particularly UV light, can promote the degradation of tocopherols, especially when they are in a dissolved state.[4]

  • Presence of Other Compounds: The stability of tocopherols can be influenced by the matrix in which they are present. For example, the presence of unsaturated fatty acids can impact their degradation due to the propagation of lipid peroxidation.[5][6]

Quantitative Data on Tocopherol Isomer Stability

The following tables summarize quantitative data on the degradation of tocopherol isomers under different conditions as reported in various studies.

Table 1: Degradation of Tocopherol Isomers in Soybean Oil at 50°C [1]

Tocopherol IsomerInitial Content (ppm)Degradation Rate (% per day for the first 10 days)
α-tocopherol535.6
γ-tocopherol7501.2
δ-tocopherol2680.5

Note: In this study, α-tocopherol was completely degraded within 16 days, while γ- and δ-tocopherols were still present after 24 days.[1][2]

Table 2: Degradation of Tocopherols in Rapeseed Oil Heated at 170°C [8]

Tocopherol Isomer% Degradation after 6 hours (Pressed Oil)% Degradation after 6 hours (Refined Oil)
α-tocopherolFastest degradationFastest degradation
β-tocopherolTotal degradationTotal degradation after 12h
γ-tocopherolFastest degradation-
δ-tocopherol57.5862.35

Note: The study highlighted that δ-tocopherol had the slowest degradation rate among the isomers.[8]

Experimental Protocols for Stability Assessment

The stability of tocopherol isomers is primarily assessed using High-Performance Liquid Chromatography (HPLC). Below is a generalized methodology for a typical stability study.

Sample Preparation
  • Extraction from Oily Matrices: A common method involves dissolving the oil sample in a suitable organic solvent mixture, such as methanol/hexane/tetrahydrofuran. The mixture is then vortexed and centrifuged, and the supernatant is directly injected into the HPLC system.[9]

  • Extraction from Food Matrices: For solid or semi-solid food matrices, methods like the Folch extraction (using chloroform and methanol) or extraction with n-hexane are frequently employed to isolate the lipid-soluble tocopherols.[10] Saponification may be used to hydrolyze interfering lipids, though direct solvent extraction is often preferred to avoid degradation of tocopherols.[9][11]

Stress Conditions

To accelerate degradation and assess stability, samples are subjected to various stress conditions:

  • Thermal Stress: Samples are incubated at elevated temperatures (e.g., 50°C, 100°C, 180°C) for specific time intervals.[1][4][8]

  • Oxidative Stress: Samples are exposed to a controlled flow of air or oxygen, often in combination with heat.[7]

  • Photostability: Samples are exposed to a controlled light source, such as a UV lamp, for defined periods.[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Mode: Both normal-phase (NP) and reversed-phase (RP) HPLC are used for tocopherol analysis.[11] NP-HPLC on a silica or diol column often provides better separation of the β and γ isomers, which can co-elute in RP-HPLC.[10]

  • Mobile Phase:

    • Normal-Phase: Typically a mixture of a non-polar solvent like hexane or isooctane with a small amount of a polar modifier like isopropanol or ethanol.[10]

    • Reversed-Phase: Common mobile phases include methanol/water or acetonitrile/methanol mixtures.[11]

  • Detection:

    • Fluorescence Detection (FLD): This is a highly sensitive and selective method for tocopherol analysis. Excitation is typically around 290-295 nm, and emission is measured at approximately 325-330 nm.[11]

    • UV-Vis Detection: A less sensitive but widely available method. Detection is usually performed at around 292-298 nm.[10]

  • Quantification: Quantification is achieved by comparing the peak areas of the tocopherol isomers in the sample to those of certified reference standards of known concentrations. An external standard calibration curve is commonly used.

Signaling Pathways and Antioxidant Mechanism

The primary role of tocopherols as antioxidants is to inhibit lipid peroxidation by scavenging lipid peroxyl radicals. This action is a key component of cellular signaling pathways related to oxidative stress.

Antioxidant Mechanism of α-Tocopherol

α-tocopherol donates a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical, thereby neutralizing the radical and terminating the chain reaction of lipid peroxidation.[12] This process results in the formation of a relatively stable tocopheroxyl radical, which can be regenerated back to its active form by other antioxidants like ascorbate (vitamin C).[12]

Antioxidant_Mechanism ROO Lipid Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H• donation aTOC α-Tocopherol (α-TOH) aTOC_rad α-Tocopheroxyl Radical (α-TO•) aTOC->aTOC_rad Oxidation aTOC_rad->aTOC Regeneration Ascorbate Ascorbate Ascorbate->aTOC_rad

Antioxidant mechanism of α-tocopherol.

Involvement in Protein Kinase C (PKC) Signaling

Beyond direct radical scavenging, α-tocopherol has been shown to modulate cellular signaling pathways, notably by inhibiting Protein Kinase C (PKC) activity.[13] Oxidative stress can lead to the activation of PKC, which is involved in inflammatory responses and cell proliferation. By inhibiting PKC, α-tocopherol can exert anti-inflammatory effects.[13]

PKC_Signaling OxidativeStress Oxidative Stress PKC Protein Kinase C (PKC) OxidativeStress->PKC Activates Inflammation Inflammatory Response PKC->Inflammation Promotes aTOC α-Tocopherol aTOC->PKC Inhibits

Modulation of PKC signaling by α-tocopherol.

Experimental Workflow for Tocopherol Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of tocopherol isomers.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Data Interpretation Matrix Select Matrix (e.g., Oil, Food) Extraction Tocopherol Extraction Matrix->Extraction Thermal Thermal Stress Extraction->Thermal Oxidative Oxidative Stress Extraction->Oxidative Photo Photochemical Stress Extraction->Photo HPLC HPLC Analysis (NP or RP) Thermal->HPLC Oxidative->HPLC Photo->HPLC Detection Detection (FLD or UV-Vis) HPLC->Detection Quantification Quantification Detection->Quantification Degradation Calculate Degradation Rates Quantification->Degradation Comparison Compare Isomer Stability Degradation->Comparison

Workflow for tocopherol stability assessment.

References

Methodological & Application

Application Notes: DL-alpha-Tocopherol-13C3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a fat-soluble antioxidant crucial in protecting cells from oxidative stress.[1] Accurate quantification of α-tocopherol in various biological and pharmaceutical matrices is essential for clinical research, nutritional studies, and quality control. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as DL-alpha-Tocopherol-13C3, is critical for achieving accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a robust analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This compound serves as an ideal internal standard for α-tocopherol analysis as it shares identical chemical and physical properties with the native analyte but has a different mass due to the incorporation of three 13C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or variations in instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS methods utilizing a stable isotope-labeled internal standard for α-tocopherol analysis. While the specific data below may be derived from methods using deuterated standards like d6-α-tocopherol, they are representative of the performance expected with this compound.

Table 1: Method Validation Parameters for α-Tocopherol Analysis

ParameterSerum/PlasmaE-liquids
Linearity Range0.05 - 2 mg/dL[3]1 - 50 ng/mL
Coefficient of Determination (r²)≥ 0.985[3]> 0.99
Limit of Detection (LOD)0.025 mg/dL[3]0.8 pg/mg[4]
Lower Limit of Quantification (LLOQ)0.05 mg/dL[3]2.5 ng/mL
Recovery96.5 - 99.8%[3]Not specified
Intra-day Precision (%CV)4.2 - 4.9%[3]< 15%
Inter-day Precision (%CV)5.0 - 5.9%[3]< 15%

Table 2: Representative Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Tocopherol431.4165.120
This compound434.4168.120

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Protocols

Below are detailed protocols for the analysis of α-tocopherol in serum/plasma and e-liquids using this compound as an internal standard.

Protocol 1: Analysis of α-Tocopherol in Human Serum/Plasma

1. Materials and Reagents

  • DL-alpha-Tocopherol (analyte standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)[3]

  • Ethanol (analytical grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human serum/plasma samples

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[5]

2. Standard and Internal Standard Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-alpha-Tocopherol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range (e.g., 0.05 - 2 mg/dL).[3]

  • Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution with methanol.[5]

3. Sample Preparation

  • Pipette 100 µL of serum/plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[5]

  • Add 50 µL of the internal standard working solution (~20 µg/mL) to each tube.[5]

  • Add 450 µL of ethanol to precipitate proteins.[5]

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • For further cleanup and concentration, perform Solid Phase Extraction (SPE) as described in the literature, for example, using an Oasis PRiME HLB 96-well µElution Plate.[5]

  • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS PFP, 1.8 μm, 2.1 × 50 mm) is suitable.

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10-20 µL.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transitions for α-tocopherol and this compound as listed in Table 2.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of α-tocopherol in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of α-Tocopherol in E-liquids

1. Materials and Reagents

  • DL-alpha-Tocopherol (analyte standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)[4]

  • E-liquid samples

2. Standard and Internal Standard Preparation

  • Prepare stock and working solutions of the analyte and internal standard in methanol as described in Protocol 1.

3. Sample Preparation

  • Accurately weigh 500 mg of the e-liquid sample into a 5 mL volumetric flask.[4]

  • Add 100 µL of the internal standard working solution.[4]

  • Fill the flask to the mark with methanol.[4]

  • Vortex until the sample is completely dissolved.

  • Transfer an aliquot to an LC vial for analysis.[4]

4. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as outlined in Protocol 1. The mobile phase and gradient may need to be optimized for the specific e-liquid matrix.

5. Data Analysis

  • Perform data analysis as described in Protocol 1.

Diagrams

G cluster_sample_prep Sample Preparation (Serum/Plasma) cluster_analysis LC-MS/MS Analysis Sample 100 µL Serum/Plasma Add_IS Add 50 µL This compound Sample->Add_IS Precipitate Add 450 µL Ethanol (Protein Precipitation) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant SPE Solid Phase Extraction (Optional Cleanup) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject into LC-MS MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the analysis of α-tocopherol in serum/plasma.

G cluster_eliquid_prep E-liquid Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Start Weigh 500 mg E-liquid Add_IS Add 100 µL Internal Standard (this compound) Start->Add_IS Dilute Dilute to 5 mL with Methanol Add_IS->Dilute Dissolve Vortex to Dissolve Dilute->Dissolve Transfer Transfer to LC Vial Dissolve->Transfer Injection Inject into LC-MS System Transfer->Injection Analysis Analyze using optimized LC-MS/MS method Injection->Analysis Quantification Quantify against calibration curve Analysis->Quantification

Caption: Simplified workflow for α-tocopherol analysis in e-liquids.

References

Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Vitamin E Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a crucial fat-soluble antioxidant, with alpha-tocopherol being the most biologically active form.[1][2] Assessing the bioavailability of different forms of vitamin E is essential for nutritional science and drug development. Stable isotope labeling, utilizing compounds such as DL-alpha-Tocopherol-13C3 or more commonly, deuterated tocopherols, provides a powerful tool to trace the absorption, distribution, metabolism, and excretion of vitamin E in vivo without the use of radioactive tracers.[3][4] This document outlines the application and protocols for using isotopically labeled alpha-tocopherol in bioavailability studies. While the focus is on this compound, the principles and many of the experimental details are drawn from extensive research conducted with deuterated forms of tocopherol, which are directly analogous.

Principle of the Method

Stable isotope dilution is a technique used to track the fate of a compound within a biological system.[4] By introducing a known amount of an isotopically labeled version of the compound of interest (e.g., this compound), it can be distinguished from the endogenous, unlabeled compound using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][5] This allows for precise measurement of the absorption and kinetics of the administered dose.[6][7]

Applications

  • Comparative Bioavailability Studies: To compare the bioavailability of different stereoisomers of vitamin E, such as the natural RRR-alpha-tocopherol versus the synthetic all-rac-alpha-tocopherol.[8][9][10]

  • Pharmacokinetic Analysis: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for different formulations of vitamin E.[6][9]

  • Metabolism Studies: To trace the metabolic fate of alpha-tocopherol and identify its metabolites.[3][11]

  • Nutritional Studies: To assess the impact of dietary factors, such as fat content, on vitamin E absorption.[2][12]

  • Disease State Research: To investigate how certain conditions, like smoking, may affect vitamin E processing and bioavailability.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized stable isotope-labeled alpha-tocopherol to assess vitamin E bioavailability.

Table 1: Comparative Bioavailability of RRR- vs. all-rac-alpha-Tocopherol

Study PopulationLabeled Compounds UsedDosing RegimenKey FindingsReference
Healthy Adultsd3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetateSingle 30 mg dose and 8 consecutive daily 30 mg dosesThe ratio of plasma d3-RRR to d6-all-rac increased to approximately 2:1 after dosing, suggesting natural vitamin E has about twice the bioavailability of the synthetic form.[8]
Healthy Adultsd3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetate150 mg of each for 11 consecutive daysThe relative bioavailability of d3-RRR compared to d6-all-rac was 2.0 ± 0.06 based on the area under the plasma time-concentration curve (AUC).[9]
Smokers and Non-smokersDeuterated RRR- and all-rac-alpha-tocopheryl acetate150 mg deuterated forms before and after a 4-week treatment with 400 mg/day of unlabeled vitamin E.The bioavailability ratio of RRR:all-rac was 1.3:1 in non-smokers and 0.9:1 in smokers.[10]

Table 2: Dose-Response of RRR-alpha-Tocopherol

Study PopulationLabeled Compound UsedDosing RegimenKey FindingsReference
Healthy Adultsd3-RRR-alpha-tocopheryl acetateSequential trials with 15 mg, 75 mg, and 150 mg dosesA 10-fold increase in dose resulted in a 10-fold increase in the plasma area under the curve (AUC), indicating linear absorption within this dose range.[6][7]
Healthy Adultsd3-RRR-alpha-tocopheryl acetate15 mg, 75 mg, and 150 mg dosesAt 11 hours post-dose, the plasma vitamin E was labeled by 8±4%, 21±10%, and 37±20% for the 15, 75, and 150 mg doses, respectively.[6][7]

Experimental Protocols

The following are generalized protocols for conducting a vitamin E bioavailability study using stable isotope-labeled alpha-tocopherol. These should be adapted based on the specific research question and institutional guidelines.

Protocol 1: Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.

Materials:

  • This compound

  • Vehicle for administration (e.g., soybean oil)[12]

  • Standardized meal

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

  • Subject Recruitment and Baseline: Recruit healthy adult volunteers. Collect a baseline blood sample (t=0) after an overnight fast.

  • Dosing: Administer a single oral dose of this compound (e.g., 150 mg) dissolved in a suitable vehicle, along with a standardized meal containing a known amount of fat.[6][12]

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[6][9]

  • Plasma Separation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples.

    • Add an internal standard (e.g., a different isotopologue of alpha-tocopherol like d6-alpha-tocopherol).

    • Perform saponification with alcoholic KOH to hydrolyze tocopheryl esters.[12]

    • Extract tocopherols using a nonpolar solvent (e.g., hexane).[12]

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the MS system.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a validated GC-MS or LC-MS/MS method to quantify the concentrations of labeled (this compound) and unlabeled alpha-tocopherol.[5][11]

  • Data Analysis:

    • Calculate the plasma concentration of this compound at each time point.

    • Determine pharmacokinetic parameters: Cmax, Tmax, and AUC.

Protocol 2: Comparative Bioavailability Study (RRR- vs. all-rac-alpha-Tocopherol)

Objective: To compare the relative bioavailability of natural (RRR-) and synthetic (all-rac-) alpha-tocopherol.

Materials:

  • d3-RRR-alpha-tocopheryl acetate

  • d6-all-rac-alpha-tocopheryl acetate (or corresponding 13C-labeled compounds)

  • Other materials as listed in Protocol 1.

Procedure:

  • Subject Recruitment and Baseline: As in Protocol 1.

  • Dosing: Administer an equimolar mixture of d3-RRR- and d6-all-rac-alpha-tocopheryl acetate (e.g., 150 mg of each) as a single oral dose with a standardized meal.[9]

  • Blood Sampling, Plasma Separation, and Storage: As in Protocol 1, with an extended sampling schedule to capture the full pharmacokinetic profile.[9]

  • Sample Preparation and MS Analysis: As in Protocol 1, with the MS method configured to differentiate between the d0 (unlabeled), d3, and d6 forms of alpha-tocopherol.

  • Data Analysis:

    • Calculate the plasma concentrations of d3-RRR- and d6-all-rac-alpha-tocopherol at each time point.

    • Calculate the AUC for both labeled forms.

    • Determine the relative bioavailability by calculating the ratio of the AUCs (AUCd3 / AUCd6).[9]

Visualizations

Vitamin E Absorption and Metabolism Pathway

VitaminE_Pathway Ingested_T Ingested Tocopherols (e.g., this compound) Stomach Stomach Ingested_T->Stomach Digestion Mixed_Micelles Mixed Micelles in Small Intestine Stomach->Mixed_Micelles Enterocyte Enterocyte Mixed_Micelles->Enterocyte Absorption Chylomicrons Chylomicrons Enterocyte->Chylomicrons Packaging Lymphatics Lymphatic System Chylomicrons->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Liver Liver (α-TTP) Bloodstream->Liver Chylomicron Remnants VLDL VLDL Liver->VLDL Secretion of α-Tocopherol Excretion Metabolism and Excretion Liver->Excretion Tissues Peripheral Tissues VLDL->Tissues Delivery

Caption: Overview of Vitamin E absorption and hepatic processing.

Experimental Workflow for a Comparative Bioavailability Study

Experimental_Workflow Subject_Recruitment Subject Recruitment & Baseline Sampling (t=0) Dosing Oral Administration of Labeled Tocopherols (e.g., d3-RRR & d6-all-rac) Subject_Recruitment->Dosing Blood_Collection Serial Blood Collection (e.g., 0-96 hours) Dosing->Blood_Collection Plasma_Separation Plasma Separation by Centrifugation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Saponification & Extraction) Plasma_Separation->Sample_Prep MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->MS_Analysis Data_Analysis Data Analysis (AUC Calculation, Ratio) MS_Analysis->Data_Analysis

Caption: Workflow for a stable isotope-based vitamin E bioavailability study.

References

Application Note: Quantitative Analysis of DL-alpha-Tocopherol using Isotope Dilution GC-MS with DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly specific method for the quantitative analysis of alpha-tocopherol (Vitamin E) in various biological and pharmaceutical matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, DL-alpha-Tocopherol-13C3, for accurate quantification via isotope dilution. The protocol includes comprehensive steps for sample preparation, derivatization, and GC-MS analysis. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction and derivatization, ensuring high precision and accuracy.

Introduction

Alpha-tocopherol is the most biologically active form of Vitamin E, a vital lipophilic antioxidant that protects cell membranes from oxidative damage. Accurate quantification of alpha-tocopherol is crucial in clinical research, nutritional science, and pharmaceutical development. Gas chromatography-mass spectrometry offers high sensitivity and selectivity for this purpose. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. Isotope dilution mass spectrometry is the gold standard for quantification as it employs a stable isotope-labeled internal standard that behaves chemically and physically identically to the analyte, thus compensating for procedural losses and variations.[1][2] This note provides a detailed protocol for the analysis of alpha-tocopherol using this compound as the internal standard.

Principle of Isotope Dilution GC-MS

The core of this method is the use of this compound, which is chemically identical to the native alpha-tocopherol but has a mass difference of 3 Daltons due to the incorporation of three heavy carbon isotopes. A known amount of this internal standard is added to the sample at the beginning of the workflow. The standard and the native analyte undergo identical processing through extraction and derivatization.

During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Because they have nearly identical retention times but different mass-to-charge ratios (m/z), they can be distinguished. The concentration of the native alpha-tocopherol is calculated from the ratio of the peak areas of the native analyte to the internal standard.

Quantification_Principle cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification Sample Sample containing unknown amount of native α-Tocopherol Add_IS Add known amount of DL-α-Tocopherol-13C3 (IS) Sample->Add_IS Step 1 Extraction Extraction & Derivatization Add_IS->Extraction Step 2 GC_MS GC-MS Analysis (SIM Mode) Extraction->GC_MS Step 3 Peak_Areas Measure Peak Areas of native (m/z 502) and IS (m/z 505) GC_MS->Peak_Areas Step 4 Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Areas->Ratio Step 5 Calibration Calibration Curve (Peak Area Ratio vs. Conc. Ratio) Ratio->Calibration Step 6 Concentration Determine Concentration of native α-Tocopherol Calibration->Concentration Step 7

Figure 1: Principle of quantification by isotope dilution GC-MS.

Experimental Protocols

Materials and Reagents
  • DL-alpha-Tocopherol (native standard)

  • This compound (internal standard)

  • Hexane (HPLC grade)

  • Ethanol (absolute)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Nitrogen gas, ultra-high purity

  • Biological matrix (e.g., human serum, plasma) or other sample type

Sample Preparation (for Serum/Plasma)
  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 20 µL of a 10 µg/mL solution in ethanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of absolute ethanol. Vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of hexane. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Due to the low volatility of tocopherols, derivatization is required for GC analysis.[1] Silylation is a common and effective method.[2]

  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA.

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature before GC-MS injection.

Experimental_Workflow Sample 1. Sample Aliquoting (e.g., 100 µL Plasma) Spike_IS 2. Spike with DL-α-Tocopherol-13C3 Sample->Spike_IS Precipitate 3. Protein Precipitation (Ethanol) Spike_IS->Precipitate Extract 4. Liquid-Liquid Extraction (Hexane) Precipitate->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Evaporate 6. Evaporation to Dryness (Nitrogen Stream) Centrifuge->Evaporate Derivatize 7. Derivatization (MSTFA, 60°C) Evaporate->Derivatize GC_MS 8. GC-MS Analysis Derivatize->GC_MS Data_Analysis 9. Data Analysis & Quantification GC_MS->Data_Analysis

Figure 2: Experimental workflow for α-tocopherol analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 200°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitoredα-Tocopherol-TMS: m/z 502 (Quantifier), m/z 236 (Qualifier) α-Tocopherol-13C3-TMS: m/z 505 (Quantifier)
Transfer Line Temp290°C
Ion Source Temp230°C
Quadrupole Temp150°C

Note: The trimethylsilyl (TMS) derivative of native alpha-tocopherol has a molecular weight of approximately 502.9 g/mol .[3] The this compound TMS derivative will have a mass of approximately 505.9 g/mol . The molecular ions (m/z 502 and 505) are typically used for quantification due to their high specificity.

Data Presentation and Performance

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables summarize expected performance data based on similar isotope dilution GC-MS methods for alpha-tocopherol.[4][5][6][7]

Table 1: Calibration Curve and Sensitivity
ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Table 2: Precision and Accuracy (Recovery)
Sample TypeConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
Quality Control 1Low< 10%< 15%90 - 110%
Quality Control 2Medium< 10%< 15%90 - 110%
Quality Control 3High< 10%< 15%90 - 110%

Conclusion

The described isotope dilution GC-MS method using this compound provides a highly accurate, precise, and specific means for the quantification of alpha-tocopherol in complex matrices. The detailed protocol for sample preparation, derivatization, and instrument parameters serves as a comprehensive guide for researchers in clinical and pharmaceutical settings. The use of a stable isotope-labeled internal standard is critical for minimizing analytical error and ensuring data of the highest quality.

References

Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-alpha-Tocopherol-13C3 as a stable isotope tracer in pharmacokinetic (PK) studies of vitamin E. The protocols outlined below offer detailed methodologies for accurate quantification and kinetic analysis in biological matrices.

Introduction to this compound in Pharmacokinetic Research

DL-alpha-Tocopherol, the most biologically active form of vitamin E, is a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage. To study its absorption, distribution, metabolism, and excretion (ADME) accurately, stable isotope-labeled versions like this compound are invaluable. The incorporation of three carbon-13 atoms allows for its differentiation from endogenous alpha-tocopherol, enabling precise kinetic modeling and bioavailability assessments without the use of radioactive isotopes.

Key Applications

  • Bioavailability and Bioequivalence Studies: Comparing the absorption and systemic exposure of different vitamin E formulations.

  • Metabolism Studies: Tracing the metabolic fate of alpha-tocopherol and identifying its key metabolites.

  • Drug-Nutrient Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of vitamin E.

  • Disease State Modeling: Understanding how various physiological and pathological conditions affect vitamin E kinetics.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of alpha-tocopherol from studies utilizing labeled forms. These values can vary based on the study population, dosage, and formulation.

Table 1: Single-Dose Pharmacokinetic Parameters of Alpha-Tocopherol in Healthy Adults

Study ParameterRRR-α-Tocopherol (Natural)all-rac-α-Tocopherol (Synthetic)Reference
Number of Subjects 12 men12 men[1][2]
Dosage 800 mg (single dose)800 mg (single dose)[1][2]
Cmax (µg/mL) 4.84.0[1][2]
Tmax (hours) 12 - 1412 - 14[1][2]
AUC0-96h (µg·h/mL) Significantly greater than all-rac-[1][2]
t1/2 (hours) ~20~20[3]

Table 2: Pharmacokinetic Parameters of Alpha-Tocopherol with Nanoformulations

FormulationCmax (µg/mL)AUC0-∞ (µg·h/mL)Reference
Free α-Tocopherol 2.9136.64[3]
PLGA Nanoparticles 3.8199.0[3]
PLGA/Chitosan Nanoparticles 3.9280.9[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a human pharmacokinetic study using this compound.

  • Subject Recruitment and Baseline Assessment:

    • Recruit healthy volunteers or a specific patient population.

    • Conduct a physical examination and collect baseline blood samples to determine endogenous alpha-tocopherol levels.

    • Subjects should follow a standardized diet for a set period before the study to minimize variability in fat intake.

  • Dosing:

    • Administer a single oral dose of this compound, typically formulated in a carrier oil within a soft-gelatin capsule.

    • The dose will depend on the study objectives and analytical sensitivity.

  • Blood Sampling:

    • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

    • Immediately centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Analyze plasma samples for concentrations of both endogenous (unlabeled) and 13C3-labeled alpha-tocopherol using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for this compound.

Protocol 2: Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is adapted from a method utilizing a 13C3-labeled internal standard for alpha-tocopherol analysis.[4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard solution (e.g., d6-alpha-tocopherol if quantifying 13C3-alpha-tocopherol as the analyte).

    • Add 450 µL of ethanol to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol and water with a small amount of ammonium acetate and formic acid.[4]

    • Flow Rate: Typically 0.5 mL/min.[4]

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions (Example):

      • DL-alpha-Tocopherol (unlabeled): Q1: 431.4 m/z, Q3: 165.2 m/z

      • This compound: Q1: 434.4 m/z, Q3: 168.2 m/z (These are predicted transitions and should be optimized empirically).

      • Internal Standard (d6-alpha-tocopherol): Q1: 437.4 m/z, Q3: 171.2 m/z

  • Data Analysis:

    • Quantify the concentration of this compound by constructing a calibration curve using standards of known concentrations and normalizing to the internal standard.

Visualizations

Experimental_Workflow cluster_study_design Study Design & Preparation cluster_dosing_sampling Dosing & Sampling cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment & Baseline Assessment Standardized_Diet Standardized Diet Subject_Recruitment->Standardized_Diet Dosing Oral Administration of This compound Standardized_Diet->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Extraction Plasma Sample Extraction (Protein Precipitation) Sample_Storage->Sample_Extraction LCMS_Analysis UPLC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Quantification Quantification of Labeled & Unlabeled α-Tocopherol LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis

Figure 1: Experimental workflow for a pharmacokinetic study.

Alpha_Tocopherol_Metabolism cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Dietary_Vitamin_E Dietary Vitamin E (including 13C3-α-T) Micelles Mixed Micelles Dietary_Vitamin_E->Micelles Enterocytes Enterocytes Micelles->Enterocytes Chylomicrons Chylomicrons Enterocytes->Chylomicrons Lymphatics Lymphatic System Chylomicrons->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream Chylomicron_Remnants Chylomicron Remnants Bloodstream->Chylomicron_Remnants Liver Liver Chylomicron_Remnants->Liver VLDL VLDL Liver->VLDL Alpha_T α-Tocopherol Liver->Alpha_T Peripheral_Tissues Peripheral Tissues VLDL->Peripheral_Tissues CYP4F2 CYP4F2-mediated ω-hydroxylation Alpha_T->CYP4F2 Metabolite1 13'-hydroxychromanol (13'-OH) CYP4F2->Metabolite1 Oxidation Oxidation Metabolite1->Oxidation Metabolite2 13'-carboxychromanol (13'-COOH) Oxidation->Metabolite2 Beta_Oxidation β-Oxidation Metabolite2->Beta_Oxidation CEHC Carboxyethyl-hydroxychroman (CEHC) Beta_Oxidation->CEHC Urine Urine (as CEHC) CEHC->Urine

Figure 2: Alpha-Tocopherol absorption and metabolism pathway.

References

Application Notes and Protocols for the Quantification of Vitamin E in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a crucial fat-soluble antioxidant, encompassing a group of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ).[1] These vitamers exhibit varying biological activities and are found in a wide range of food products, particularly vegetable oils, nuts, seeds, and leafy green vegetables.[2][3] Accurate quantification of Vitamin E in food is essential for nutritional labeling, quality control, and research into its role in human health and disease.

This document provides detailed application notes and protocols for the analysis of Vitamin E in diverse food matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of Vitamin E in food is challenging due to the complexity of the food matrices and the lipophilic nature of the analytes.[4] Common analytical approaches involve sample preparation to extract and concentrate the vitamers, followed by chromatographic separation and detection.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for Vitamin E analysis.[1][2] Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. NP-HPLC on a silica column offers excellent separation of the different tocopherol and tocotrienol isomers.[5][6] RP-HPLC, typically using a C18 column, is also common, though it may not always separate β- and γ-tocopherols.[7] Detection is often achieved using UV-Vis absorbance at approximately 292-298 nm or, for higher sensitivity and selectivity, fluorescence detection with excitation around 290-295 nm and emission at 330 nm.[5][8]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for Vitamin E analysis.[4] Due to the low volatility of tocopherols and tocotrienols, derivatization, such as silylation, is often required before GC analysis.[4] GC-MS allows for the simultaneous determination of multiple Vitamin E isomers.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of Vitamin E.[4][10] It combines the separation capabilities of HPLC with the high specificity of mass spectrometry. Atmospheric pressure chemical ionization (APCI) is a common ionization source used for Vitamin E analysis in LC-MS.[10]

Experimental Workflow

The general workflow for the analysis of Vitamin E in food matrices is depicted below.

Vitamin E Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization/ Milling Sample->Homogenization Extraction Extraction Homogenization->Extraction direct extraction Saponification Saponification (Optional) Homogenization->Saponification for complex matrices Cleanup Clean-up/ Purification Extraction->Cleanup Saponification->Extraction Chromatography Chromatographic Separation (HPLC, GC) Cleanup->Chromatography Detection Detection (UV, FLD, MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of Vitamin E in food samples.

Vitamin E Isomers

The eight isomers of Vitamin E are structurally related, differing in the number and position of methyl groups on the chromanol ring and the saturation of the phytyl tail.

Vitamin E Isomers alpha_T α-Tocopherol beta_T β-Tocopherol gamma_T γ-Tocopherol delta_T δ-Tocopherol alpha_T3 α-Tocotrienol beta_T3 β-Tocotrienol gamma_T3 γ-Tocotrienol delta_T3 δ-Tocotrienol

References

Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-alpha-Tocopherol-13C3 as a stable isotope tracer in oxidative stress research. This document outlines its mechanism of action, provides detailed experimental protocols for its use in conjunction with oxidative stress biomarker analysis, and presents quantitative data from relevant studies.

Introduction to this compound in Oxidative Stress Research

DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a potent lipid-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage.[1] It acts as a chain-breaking antioxidant by scavenging peroxyl radicals, thus preventing the propagation of lipid peroxidation.[2] The use of stable isotope-labeled DL-alpha-Tocopherol, specifically with Carbon-13 (13C), allows researchers to trace its uptake, distribution, metabolism, and excretion without the safety concerns associated with radioactive isotopes. This compound, with three 13C atoms, serves as a powerful tool to investigate the pharmacokinetics and pharmacodynamics of vitamin E and its direct impact on oxidative stress pathways and biomarkers in various biological systems.

The primary application of this compound in this context is to differentiate between the administered (exogenous) tocopherol and the endogenous pool already present in the subject or cell culture. This allows for precise tracking of the metabolic fate of the supplemented vitamin E and its contribution to the antioxidant defense system under conditions of oxidative stress.

Mechanism of Action in Mitigating Oxidative Stress

Alpha-tocopherol's primary antioxidant function involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical. This reaction neutralizes the radical and terminates the lipid peroxidation chain reaction. The resulting tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.[1]

Beyond its direct radical scavenging activity, alpha-tocopherol and its metabolites have been shown to modulate signaling pathways involved in the cellular response to oxidative stress. For instance, alpha-tocopherol can influence the expression of genes related to inflammation and lipid metabolism, in part through the regulation of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs).[3] Studies on alpha-tocopherol metabolites have also indicated their role in modulating the expression of genes involved in cellular redox homeostasis and inducing adaptive stress responses.[4]

Signaling Pathway: Alpha-Tocopherol in Oxidative Stress and Lipid Metabolism

A Cell Culture (e.g., HepG2, RAW 264.7) B Incubation with This compound A->B C Induction of Oxidative Stress (e.g., H2O2, tBHP) B->C D Cell Lysis and Fractionation C->D E LC-MS/MS Analysis of intracellular 13C3-alpha-Tocopherol D->E F Measurement of Oxidative Stress Markers (e.g., ROS, DNA damage) D->F G Data Analysis E->G F->G

References

Application Notes and Protocols for ¹³C Labeled Tocopherol in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ¹³C labeled tocopherol in Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis, metabolic tracing, and elucidation of signaling pathways. Detailed protocols for key experiments are provided to facilitate the application of these techniques in your research.

Application Note 1: Quantitative Analysis of Tocopherol Isomers in Complex Mixtures

Introduction: Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for the quantitative analysis of tocopherol (Vitamin E) isomers (α, β, γ, and δ) in complex mixtures such as vegetable oils and pharmaceutical formulations. Due to the wider chemical shift dispersion of ¹³C NMR compared to proton NMR (¹H NMR), individual carbon signals of the different isomers are often well-resolved, allowing for accurate quantification. Isotopic labeling with ¹³C at specific positions can further enhance sensitivity and selectivity.

Principle: Quantitative ¹³C NMR relies on the direct proportionality between the integral of a specific carbon resonance and the molar concentration of the molecule in the sample. For accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T₁) between scans. This can be achieved by using inverse-gated proton decoupling and adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃).

Data Presentation: ¹³C NMR Chemical Shifts of Tocopherol Isomers

The following table summarizes the approximate ¹³C NMR chemical shifts (in ppm, relative to TMS) for the chromanol ring of α-, β-, γ-, and δ-tocopherol in CDCl₃. These values are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Carbonα-Tocopherolβ-Tocopherolγ-Tocopherolδ-Tocopherol
C-274.774.374.674.2
C-331.631.531.631.5
C-420.620.520.620.5
C-4a117.4117.2117.3117.1
C-5118.7118.5121.1115.8
C-6145.5144.8145.4144.7
C-7122.7121.1122.6119.9
C-8120.9122.6118.7122.5
C-8a147.9147.5147.8147.4
5-CH₃11.811.7--
7-CH₃12.2-12.1-
8-CH₃11.211.111.211.0

Experimental Protocol 1: Quantitative ¹³C NMR of α-Tocopherol in an Oil Matrix

Objective: To determine the concentration of α-tocopherol in a vegetable oil sample using ¹³C NMR spectroscopy.

Materials:

  • Vegetable oil sample

  • α-Tocopherol standard of known purity

  • Deuterated chloroform (CDCl₃)

  • Chromium(III) acetylacetonate (Cr(acac)₃)

  • Internal standard (e.g., 1,3,5-trichlorobenzene) of known concentration

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of the α-tocopherol standard and dissolve it in a known volume of CDCl₃ in a volumetric flask.

    • Add a known amount of the internal standard to this solution.

    • Add Cr(acac)₃ to a final concentration of approximately 10-20 mM.

  • Sample Preparation:

    • Accurately weigh a known amount of the vegetable oil sample into a volumetric flask and dissolve it in a known volume of CDCl₃.

    • Add the same known amount of the internal standard as in the standard preparation.

    • Add Cr(acac)₃ to the same final concentration as in the standard preparation.

  • NMR Data Acquisition:

    • Transfer the prepared standard and sample solutions to separate NMR tubes.

    • Acquire ¹³C NMR spectra using a high-field NMR spectrometer.

    • Key Acquisition Parameters:

      • Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker instruments).

      • Relaxation Delay (D1): At least 5 times the longest T₁ of the carbons of interest (a long delay of 30-60 seconds is recommended, or can be optimized with a T₁ inversion recovery experiment). The use of Cr(acac)₃ will significantly shorten T₁ values, allowing for a shorter D1.

      • Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).

      • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the acquired FID using an appropriate software (e.g., TopSpin, Mnova). Apply an exponential multiplication with a line broadening of 1-2 Hz.

    • Phase and baseline correct the spectra.

    • Integrate the well-resolved signals of α-tocopherol (e.g., the methyl carbons on the chromanol ring) and the internal standard.

    • Calculate the concentration of α-tocopherol in the sample using the following formula:

    Csample = (Isample / IIS_sample) * (NIS_std / Nstd) * (Mstd / MIS_std) * (Cstd / Msample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of carbons giving rise to the signal

    • M = Molar mass

    • IS = Internal Standard

    • std = Standard

    • sample = Sample

Application Note 2: Tracing Tocopherol Metabolism and Signaling Pathways

Introduction: Site-specific ¹³C labeling of tocopherol allows for the unambiguous tracing of its metabolic fate in biological systems. By following the appearance of the ¹³C label in various metabolites, it is possible to elucidate metabolic pathways and understand how tocopherol and its metabolites influence cellular signaling.

Metabolic Pathway of Tocopherol: Tocopherols are primarily metabolized in the liver. The long phytyl tail undergoes ω-hydroxylation catalyzed by cytochrome P450 4F2 (CYP4F2), followed by a series of β-oxidation steps. This process shortens the phytyl tail, leading to the formation of various carboxychromanol metabolites, such as 13'-carboxychromanol (13'-COOH) and the terminal metabolite, carboxyethyl-hydroxychroman (CEHC).

Signaling Pathway Involvement: PPARγ Activation: Recent studies have shown that tocopherol metabolites, particularly the long-chain carboxychromanols, can act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPARγ by tocopherol metabolites can lead to the transcription of target genes involved in adipogenesis and lipid homeostasis.

Visualization of Tocopherol-PPARγ Signaling Pathway:

Tocopherol_PPARg_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_nucleus Nucleus 13C_Tocopherol ¹³C-Tocopherol 13C_Tocopherol_in ¹³C-Tocopherol 13C_Tocopherol->13C_Tocopherol_in Uptake CYP4F2 CYP4F2 13C_Tocopherol_in->CYP4F2 ω-hydroxylation beta_oxidation β-Oxidation CYP4F2->beta_oxidation 13C_Metabolites ¹³C-Carboxychromanols beta_oxidation->13C_Metabolites PPARg_RXR PPARγ-RXR Heterodimer 13C_Metabolites->PPARg_RXR Ligand Binding & Activation PPRE PPRE (Target Gene Promoter) PPARg_RXR->PPRE Binding Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiation Metabolic_Response Regulation of Lipid Metabolism Gene_Transcription->Metabolic_Response Leads to Experimental_Workflow cluster_synthesis Synthesis cluster_experiment Biological Experiment cluster_analysis Analysis cluster_interpretation Interpretation Synthesis Synthesis of ¹³C Labeled Tocopherol Treatment Treatment with ¹³C-Tocopherol Synthesis->Treatment Cell_Culture Cell Culture/ Animal Model Cell_Culture->Treatment Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Treatment->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction NMR_Acquisition ¹³C NMR Data Acquisition Extraction->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Conclusion Biological Conclusion Pathway_Analysis->Biological_Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Quantification of DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of DL-alpha-Tocopherol-13C3. Our aim is to help you address common challenges, particularly those related to matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In the context of this compound quantification, components of biological matrices like plasma, serum, or tissue can either suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification.[2] Phospholipids are major contributors to matrix effects in biological samples.[3]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[2] Because this compound is chemically identical to the analyte (alpha-Tocopherol) but has a different mass, it co-elutes and experiences similar matrix effects.[2] By calculating the ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[4]

Q3: What are the most common sources of matrix effects in biological samples for vitamin E analysis?

A3: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids, salts, and endogenous metabolites.[2][3] Phospholipids are particularly problematic due to their high abundance and their tendency to co-extract with lipid-soluble compounds like alpha-tocopherol. They can cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.[5]

Troubleshooting Guide

Problem 1: I am observing significant ion suppression and poor reproducibility despite using this compound as an internal standard.

Possible Cause & Solution:

While a SIL-IS can compensate for a significant portion of matrix effects, severe ion suppression can still impact sensitivity and reproducibility. This often indicates a high concentration of interfering compounds in the prepared sample.

Troubleshooting Steps:

  • Optimize Sample Preparation: The choice of sample preparation method is critical in minimizing matrix effects. Different techniques offer varying degrees of cleanliness. Consider switching to a more rigorous method if you are currently using a simple protein precipitation.

    • Protein Precipitation (PPT): This is the simplest method but often results in the "dirtiest" extracts with significant matrix effects.[6]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for certain analytes.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components, including phospholipids, and provides the cleanest samples.[6]

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates alpha-tocopherol from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient elution that separates the analyte from early-eluting polar interferences and late-eluting non-polar interferences.

    • Column Chemistry: Consider using a different column chemistry (e.g., a pentafluorophenyl column) that may offer different selectivity for alpha-tocopherol and interfering compounds.[4]

Workflow for Troubleshooting Ion Suppression

cluster_prep Sample Preparation Review cluster_chrom Chromatography Optimization start Ion Suppression Observed ppt Protein Precipitation start->ppt Current Method? reassess Re-evaluate Matrix Effect start->reassess If already using SPE lle Liquid-Liquid Extraction ppt->lle Switch to LLE spe Solid-Phase Extraction lle->spe Switch to SPE for cleaner extract lle->reassess spe->reassess gradient Modify Gradient column Change Column gradient->column resolution Problem Resolved column->resolution reassess->gradient If suppression persists cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_final 5. Final Steps cond1 Add Methanol cond2 Add Water cond1->cond2 load Load Pre-treated Sample cond2->load wash Wash with Methanol/Water load->wash elute Elute with Ethyl Acetate wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon Analyze by LC-MS/MS Analyze by LC-MS/MS recon->Analyze by LC-MS/MS cluster_components Major Interfering Components cluster_issues Analytical Issues matrix Biological Matrix (Plasma, Serum, etc.) phospholipids Phospholipids matrix->phospholipids salts Salts matrix->salts metabolites Endogenous Metabolites matrix->metabolites ion_suppression Ion Suppression/ Enhancement phospholipids->ion_suppression salts->ion_suppression metabolites->ion_suppression poor_repro Poor Reproducibility ion_suppression->poor_repro inaccuracy Inaccurate Quantification ion_suppression->inaccuracy

References

stability of DL-alpha-Tocopherol-13C3 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of DL-alpha-Tocopherol-13C3 in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound, a stable isotope-labeled form of DL-alpha-Tocopherol (Vitamin E), is sensitive to light, heat, and oxygen.[1][2][3] For long-term storage of the neat compound, it is recommended to keep it in a tightly sealed, light-proof container.[1] When stored in its unopened, original packaging at temperatures not exceeding 25°C in a dry, dark place, the unlabeled form is stable for at least 36 months.[1] Once opened, the contents should be used quickly.[1] For solutions, storage at low temperatures is recommended. Stock solutions are generally stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[4] It is important to note that the 13C isotopic label does not significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.

Q2: In which solvents is this compound soluble?

A2: DL-alpha-Tocopherol is soluble in a range of organic solvents, including hydrocarbons, chlorinated hydrocarbons like chloroform, alcohols such as ethanol, and fats and oils.[1][5] It is also miscible with ether and acetone.[5] However, it is practically insoluble in water.[2][3][5] For experimental purposes, solvents like DMSO, PEG300, and Tween-80 have been used to prepare formulations.[4]

Q3: How does exposure to light and temperature affect the stability of this compound solutions?

A3: Exposure to light and elevated temperatures can lead to the degradation of DL-alpha-Tocopherol.[1][2][6] Studies on the unlabeled form have shown that degradation is more pronounced at higher temperatures.[6] Similarly, UV light exposure can induce degradation, with the rate being influenced by the solvent.[6] It is crucial to protect solutions from light by using amber vials or by wrapping containers in foil.[7] For short-term storage, refrigeration at 2-8°C is an option, while for longer periods, frozen storage at -20°C or -80°C is recommended.[4][8]

Q4: Are there any known incompatibilities for this compound?

A4: DL-alpha-Tocopherol is incompatible with strong oxidizing agents and alkaline conditions.[3][5] Contact with these substances should be avoided to prevent chemical degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of the stock solution.Prepare fresh stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[4] Always store stock solutions protected from light at -20°C or -80°C.[4]
Precipitation of the compound in aqueous buffers Low aqueous solubility of DL-alpha-Tocopherol.[2][3][5]Use a co-solvent system. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween-80, and saline for better dispersion in aqueous media.[4]
Discoloration of the solution (turning dark) Oxidation due to exposure to air and/or light.[1][3]Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Store solutions in tightly sealed, light-proof containers.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Amber glass vials or clear vials wrapped in aluminum foil

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 25 mg/mL).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a specific solvent.

  • Materials:

    • Prepared stock solution of this compound

    • Solvent of interest (e.g., ethanol, hexane)

    • HPLC system with a UV detector

    • C18 HPLC column

    • Mobile phase (e.g., methanol:water 99:1)[5]

    • Amber HPLC vials

  • Procedure:

    • Dilute the stock solution to a known concentration in the solvent of interest.

    • Transfer the solution into several amber HPLC vials.

    • Analyze the initial concentration (T=0) using HPLC-UV. Set the UV detector to 292 nm.[9]

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light or exposed to light).

    • At specified time points (e.g., 1, 3, 7, 14, 30 days), analyze a vial from each storage condition.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Stability Data Summary

The following tables summarize the stability of unlabeled DL-alpha-Tocopherol under various conditions. The stability of this compound is expected to be comparable.

Table 1: Stability of DL-alpha-Tocopherol in Solution

Solvent/MatrixStorage TemperatureDurationStability Notes
Stock Solution-80°C6 monthsStable when protected from light and repeated freeze-thaw cycles.[4]
Stock Solution-20°C1 monthStable when protected from light.[4]
Serum/Plasma-80°C3 monthsRecommended for epidemiological studies to minimize degradation.[9]
Serum/Plasma-20°C1 monthSome variability in degradation observed. Not recommended for storage longer than one month.[9]
Whole BloodRoom Temperature8 hoursExtremely stable without special handling.[9]
Ethanol, Chloroform2-8°CSeveral monthsSolutions remain active when protected from light.[5]

Table 2: Impact of Environmental Factors on DL-alpha-Tocopherol Degradation

FactorConditionSolvent/MatrixObservation
UV Light 6 hours exposureHexane Solution~32% degradation.[6]
UV Light 6 hours exposureMethanol SolutionSignificant degradation.[6]
Temperature 180°CPure OilFollows first-order degradation kinetics.[6]
Light 24 hours at Room Temp.Clear Tube17.9% decrease.[7]
Light 24 hours at Room Temp.Amber Tube7.3% decrease.[7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_start Start: Weigh this compound dissolve Dissolve in Solvent prep_start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot cond1 Condition 1 (e.g., RT, Light) aliquot->cond1 T=0 Analysis cond2 Condition 2 (e.g., 4°C, Dark) aliquot->cond2 cond3 Condition 3 (e.g., -20°C, Dark) aliquot->cond3 analysis HPLC-UV Analysis at Time Points cond1->analysis cond2->analysis cond3->analysis data Calculate % Remaining analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_mitigation Mitigation Strategies compound This compound degradation Degradation compound->degradation light Light Exposure light->degradation heat High Temperature heat->degradation oxygen Oxygen (Air) oxygen->degradation oxidants Strong Oxidants oxidants->degradation amber_vials Use Amber Vials amber_vials->compound Protects low_temp Low Temperature Storage (-20°C / -80°C) low_temp->compound Protects inert_gas Inert Atmosphere inert_gas->compound Protects aliquot Aliquot Samples aliquot->compound Protects

Caption: Factors influencing the stability of this compound and mitigation strategies.

References

Technical Support Center: DL-alpha-Tocopherol-13C3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-alpha-Tocopherol-13C3 in mass spectrometry (MS) applications. The focus is on improving the signal-to-noise (S/N) ratio for accurate and reliable quantification.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Use this guide to diagnose and resolve common issues leading to a poor signal-to-noise ratio during the analysis of this compound.

Q: Why is my signal-to-noise ratio for this compound unexpectedly low?

A: A low S/N ratio can originate from multiple stages of your analytical workflow, including sample preparation, chromatographic separation, and mass spectrometry settings. The following flowchart provides a logical approach to troubleshooting this issue.

TroubleshootingWorkflow start Low S/N Ratio Detected for this compound sample_prep Step 1: Evaluate Sample Preparation start->sample_prep matrix_effects Are you experiencing matrix effects (ion suppression)? sample_prep->matrix_effects spe_protocol Implement Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) matrix_effects->spe_protocol Yes protein_precip Ensure efficient protein precipitation matrix_effects->protein_precip Yes chromatography Step 2: Assess Chromatography matrix_effects->chromatography No spe_protocol->chromatography protein_precip->chromatography peak_shape Is the chromatographic peak shape poor (broad, tailing)? chromatography->peak_shape coelution Is the analyte co-eluting with interfering compounds? peak_shape->coelution No optimize_gradient Optimize LC gradient and mobile phase. Consider a different column chemistry (e.g., Pentafluorophenyl). peak_shape->optimize_gradient Yes coelution->optimize_gradient Yes ms_settings Step 3: Check MS Settings coelution->ms_settings No optimize_gradient->ms_settings ionization Is the ionization source optimal? ms_settings->ionization apci_mode Switch to Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode for better efficiency. ionization->apci_mode Using ESI ms_params Are MS parameters (e.g., capillary voltage, gas flow, temperature) optimized? ionization->ms_params Using APCI apci_mode->ms_params optimize_ms Perform tuning and parameter optimization for the specific m/z of your labeled standard. ms_params->optimize_ms No end_node S/N Ratio Improved ms_params->end_node Yes optimize_ms->end_node

Caption: Troubleshooting workflow for low S/N ratio.

Key Optimization Strategies

Sample Preparation

Q: How can I minimize matrix effects that suppress my analyte's signal?

A: Matrix effects occur when co-eluting endogenous components from the sample (e.g., lipids, salts) interfere with the ionization of the target analyte, typically causing ion suppression.[1] Using a stable isotope-labeled internal standard like this compound is the primary way to compensate for these effects during quantification.[2] However, reducing the matrix load is crucial for improving the raw signal.

  • Solid Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. A HybridSPE® material can provide enhanced analyte recovery and sensitivity by removing phospholipids and proteins.[2][3] In one study, SPE was found to be the method least affected by matrix effects for vitamin E analysis.[4]

  • Supported Liquid Extraction (SLE): SLE can yield very high recovery rates for tocopherols.[4]

  • Protein Precipitation (PPT): While a simpler method, ensure it is efficient. Adding acetonitrile (with 1% formic acid) is a common approach.[3]

Liquid Chromatography

Q: What is the best LC setup for separating α-Tocopherol?

A: Proper chromatographic separation is key to resolving the analyte from interfering compounds.

  • Column Choice: Reversed-phase HPLC with a C18 or C30 column is widely used.[5] For enhanced separation from isomers and metabolites, a pentafluorophenyl (PFP) based core-shell column can provide excellent baseline separation.[2][6]

  • Mobile Phase: Methanol-based mobile phases often yield a significantly better MS signal for tocopherols compared to acetonitrile-based ones.[6][7] A common mobile phase is a gradient of methanol and water, often with a small amount of formic acid to aid in ionization.[8]

  • Flow Rate: To improve ionization efficiency, especially with ESI, using a flow-splitter to reduce the flow rate into the mass spectrometer (e.g., to 100 µL/min) can be beneficial.[8]

Mass Spectrometry Ionization

Q: Which ionization source is better for α-Tocopherol: ESI or APCI?

A: The choice of ionization source significantly impacts signal intensity and stability.

  • APCI is often superior: For tocopherols, Atmospheric Pressure Chemical Ionization (APCI) in the negative ion mode is frequently more efficient and robust than Electrospray Ionization (ESI).[6][7]

  • Negative vs. Positive Mode: Ionization in the negative ion mode produces target deprotonated pseudo-molecular ions ([M-H]⁻) more reliably and with less fragmentation than positive mode, which can result in a mix of protonated ions ([M+H]⁺) and molecular ions ([M]⁺), leading to poor repeatability.[6][7]

  • Advantages of APCI: Studies have shown that negative ion APCI provides a larger linearity range, lower detection limits, and is less sensitive to the mobile phase composition compared to ESI for tocopherol analysis.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation using SPE

This protocol is adapted from methodologies designed to extract α-Tocopherol from plasma/serum for LC-MS/MS analysis.[2][3]

  • Sample Spiking: To 200 µL of plasma, add the this compound internal standard solution.

  • Protein Precipitation: Add 1400 µL of acetonitrile containing 1% formic acid to the sample. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes at 20°C.

  • SPE Cleanup:

    • Pre-condition a HybridSPE® column with acetonitrile and 1% formic acid.

    • Apply the supernatant from the previous step directly onto the conditioned SPE column.

  • Elution & Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen or using a vacuum concentrator at 45°C.

  • Reconstitution: Dissolve the dried residue in 200 µL of the initial mobile phase (e.g., 70% methanol in water with 0.1% formic acid) for injection into the LC-MS/MS system.

ExperimentalWorkflow cluster_sample_prep Sample Preparation start Plasma Sample (200 µL) spike Spike with 13C3-α-Tocopherol IS start->spike ppt Add Acetonitrile (1% FA) & Vortex spike->ppt centrifuge Centrifuge (5 min, 13,000 rpm) ppt->centrifuge spe Apply Supernatant to HybridSPE® Column centrifuge->spe evap Evaporate Eluate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Inject

Caption: General experimental workflow for sample preparation.

Protocol 2: LC-MS/MS Method Parameters

These parameters are a starting point based on validated methods for α-Tocopherol analysis.[3][8] Optimization for your specific instrument is required.

ParameterSetting
LC System UHPLC System
Column Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5, 2.1 x 100 mm, 1.7 µm)[3][8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Optimized to separate α-Tocopherol from matrix interferences (e.g., start at 70% B, ramp to 90% B)[8]
Flow Rate 0.25 mL/min (may use a splitter to reduce flow to MS)[8]
Column Temp 45 °C[8]
MS System Triple Quadrupole or Ion Trap Mass Spectrometer
Ionization Source APCI (recommended) or ESI
Polarity Negative
Key MS Parameters Dry Gas Temp: ~280°C, Nebulizer Pressure: ~2.8 bar, Capillary Voltage: ~4100 V[8]
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data & Performance

The following tables summarize typical performance metrics from published methods for α-Tocopherol analysis, which can serve as a benchmark for your experiments.

Table 1: Comparison of Ionization Techniques for Tocopherol Analysis Data synthesized from Lanina et al. (2007)[6]

FeatureESI (Negative Ion)APCI (Negative Ion)Advantage
Linearity Range 15 - 3700 ng/mL7.5 - 25000 ng/mLAPCI offers a much wider linear range.
Detection Limits Higher2-6 times lowerAPCI provides better sensitivity.
Robustness More sensitive to solventLess sensitive to solvent/analyte structureAPCI is more robust for method development.

Table 2: Example Method Performance Metrics

Analyte/MethodLimit of Quantification (LOQ)RecoveryReference
α-Tocopherol (HPLC)500 ng/mLN/A[9]
α-Tocopherol (LC-APCI-MS)9 ng/mLN/A[6][7]
α-Tocopherol (LC-MS/MS)11.6 µmol/L88-94%[3][8]
α-Tocopherol (GC-MS)0.35 µg/mL97.4%[10]

Frequently Asked Questions (FAQ)

Q1: What are the expected precursor and product ions for this compound in MS/MS?

A: For native α-Tocopherol (MW ≈ 430.7 g/mol ), the protonated molecule [M+H]⁺ is m/z 431.3. A prominent fragment ion is m/z 165, resulting from the cleavage of the chromanol ring.[11] For your this compound (MW ≈ 433.7 g/mol ), you should look for the following transitions, which must be confirmed on your instrument:

  • Precursor Ion ([M+H]⁺): ~m/z 434.3

  • Product Ion: ~m/z 165 (fragmentation of the ring, which does not contain the 13C labels if they are on the phytol tail) or a shifted fragment if the labels are on the ring. Confirm the exact position of the 13C atoms.

If operating in negative mode (APCI), the precursor would be [M-H]⁻ at ~m/z 432.3.

Q2: My signal for the labeled standard is extremely high and saturating the detector. How can I get an accurate measurement?

A: When an analyte is too concentrated, detector saturation can occur. A technique called "mass spectroscopic dilution" can be used. Instead of monitoring the most intense MS/MS transition (MS²), you can monitor a less intense fragment of a fragment (MS³). This uses transitions like [Precursor → Product Ion 1 → Product Ion 2] to bring the signal back into the linear range of the detector without physically diluting the sample.[3][8] For example, for α-TOH, an MS³ transition of 431.3 → 165.0 → 137.0 has been used.[3]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS)?

A: Yes, GC-MS is a valid technique for tocopherol analysis. It often requires derivatization of the analyte (e.g., converting to trimethylsilyl (TMS) derivatives) to improve volatility and thermal stability.[12] Stable isotope dilution methods using deuterated standards have been successfully developed for GC-MS, demonstrating high sensitivity with detection limits as low as 25 fmol.[12]

Q4: My baseline is very noisy. What are the common causes?

A: A noisy baseline reduces your S/N ratio. Common causes include:

  • Contaminated mobile phase or LC system: Use high-purity solvents and flush the system regularly.

  • Matrix components: Incomplete removal of complex matrix components can lead to a high chemical background. Improve your sample cleanup procedure.

  • MS source contamination: The ionization source can become contaminated over time. Regular cleaning as per the manufacturer's protocol is essential.

  • Electronic noise: Ensure proper grounding and stable power for the MS instrument.

References

dealing with co-eluting interferences in tocopherol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tocopherol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to co-eluting interferences during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in tocopherol analysis?

Co-eluting interferences in tocopherol analysis typically arise from several sources:

  • Matrix Components: Complex sample matrices, especially in foods and biological tissues, contain lipids (e.g., triacylglycerols, cholesterol), which can co-elute with tocopherols, particularly in reversed-phase HPLC (RP-HPLC).[1][2]

  • Structural Isomers: The structural similarity between tocopherol isomers, especially β- and γ-tocopherols which are positional isomers, makes their separation challenging.[1] Complete resolution of all eight tocopherol and tocotrienol vitamers is often difficult with standard C18 columns.[1]

  • Related Compounds: Other naturally occurring compounds with similar structures, such as plastochromanol-8 (a homolog of γ-tocotrienol), can co-elute and be misidentified as β-tocopherol or γ-tocotrienol in normal-phase HPLC (NP-HPLC).[1]

  • Sample Contamination: External contaminants can be introduced during sample collection and preparation. For instance, components from serum separating tubes (SSTs) have been reported to leach out and co-elute with α-tocopherol in RP-HPLC with UV detection.[3]

Q2: Why is it particularly difficult to separate β- and γ-tocopherol?

The separation of β- and γ-tocopherol is a classic challenge because they are structural isomers with the same molecular weight and very similar polarity.[1] In reversed-phase HPLC (RP-HPLC) using common C18 columns, these two compounds often co-elute, appearing as a single chromatographic peak.[1][4] While normal-phase HPLC (NP-HPLC) is generally more effective at separating these isomers, achieving baseline resolution still requires careful optimization of the mobile phase.[1]

Q3: Can my choice of HPLC mode (Normal-Phase vs. Reversed-Phase) affect co-elution?

Yes, the choice of HPLC mode is critical.

  • Normal-Phase HPLC (NP-HPLC): This is the preferred method for separating all eight vitamin E isomers (α, β, γ, δ-tocopherols and tocotrienols).[1][5] The separation is based on the polarity of the chromanol ring, which differs based on the number and position of methyl groups.[1] However, co-extracting neutral lipids generally do not interfere with the separation in NP-HPLC.[1]

  • Reversed-Phase HPLC (RP-HPLC): While RP-HPLC systems use less hazardous mobile phases, they struggle to separate β- and γ-vitamers.[1] Furthermore, RP-HPLC is highly susceptible to interference from co-extracted lipids, which can contaminate the column. Therefore, a saponification step to remove these lipids is often recommended for RP-HPLC analysis.[1]

Q4: What detector should I use to minimize interferences?

The choice of detector can significantly impact selectivity and sensitivity.

  • Fluorescence Detection (FLD): This is the most common and preferred detector for tocopherol analysis due to its high sensitivity and selectivity, especially for biological samples with low concentrations.[1][5][6] Excitation is typically set around 290-296 nm and emission at 325-330 nm.[1]

  • UV-Vis Detection: UV detection (around 290-300 nm) can be used, but it is less sensitive and selective than FLD.[1] It is generally suitable only for tocol-rich samples like vegetable oils.[1]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and can effectively resolve co-eluting peaks by differentiating compounds based on their mass-to-charge ratio.[2][7] LC-MS/MS is particularly powerful for accurately quantifying multiple analytes in complex matrices and confirming peak identities.[3][7]

Troubleshooting Guide

Problem: I have an unidentified peak co-eluting with my tocopherol of interest.

This guide will help you diagnose and resolve the issue. Follow the decision tree below.

G start_node Co-elution Observed q1 What is your HPLC mode? start_node->q1 START q_node q_node a_node a_node sol_node sol_node info_node info_node rp_path Interference is likely from lipids (triacylglycerols). Did you perform saponification? q1->rp_path Reversed-Phase (RP) np_path Are you trying to separate β- and γ-tocopherol or β-tocopherol and γ-tocotrienol? q1->np_path Normal-Phase (NP) rp_yes rp_yes rp_path->rp_yes Yes rp_no rp_no rp_path->rp_no No np_isomers_yes np_isomers_yes np_path->np_isomers_yes Yes np_isomers_no np_isomers_no np_path->np_isomers_no No q_rp_isomers Are you trying to separate β- and γ-tocopherol? rp_yes->q_rp_isomers Co-elution persists sol_saponify Implement Saponification (See Protocol 1) rp_no->sol_saponify Strongly Recommended rp_isomers_yes rp_isomers_yes q_rp_isomers->rp_isomers_yes Yes rp_isomers_no rp_isomers_no q_rp_isomers->rp_isomers_no No sol_switch_np Switch to Normal-Phase HPLC for isomer separation. rp_isomers_yes->sol_switch_np RP-HPLC is not ideal q_rp_source What is the sample source? rp_isomers_no->q_rp_source Other co-elution rp_source_serum rp_source_serum q_rp_source->rp_source_serum Serum collected in SST tube rp_source_other rp_source_other q_rp_source->rp_source_other Other sol_change_tube Change blood collection tube. Avoid SST tubes as gel constituents can interfere with α-tocopherol. rp_source_serum->sol_change_tube Known Interference sol_rp_optimize Optimize Mobile Phase (See Protocol 2) or use LC-MS for confirmation. rp_source_other->sol_rp_optimize General Approach sol_np_optimize Optimize Mobile Phase (See Protocol 2). Try different modifiers like 1,4-dioxane or acetic acid. np_isomers_yes->sol_np_optimize Common issue q_np_interference Is the interference near β-tocopherol or γ-tocotrienol? np_isomers_no->q_np_interference Other co-elution np_inter_yes np_inter_yes q_np_interference->np_inter_yes Yes np_inter_no np_inter_no q_np_interference->np_inter_no No sol_plastochromanol Interference may be plastochromanol-8. Confirm identity with LC-MS. Adjust mobile phase to improve separation. np_inter_yes->sol_plastochromanol Possible cause sol_np_general Improve sample cleanup (e.g., SPE) or use LC-MS for positive identification. np_inter_no->sol_np_general General Approach

Caption: Troubleshooting decision tree for co-eluting interferences.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Direct Solvent Extraction Tocopherols are extracted from the matrix using an organic solvent (e.g., hexane, ethanol).[1]Simple, fast, minimizes risk of analyte degradation.[8]Can co-extract interfering lipids, especially problematic for RP-HPLC.[1][8]NP-HPLC analysis; simple matrices like vegetable oils.[1]
Alkaline Hydrolysis (Saponification) Breaks down ester linkages in lipids (e.g., triacylglycerols) by heating with a strong base (e.g., KOH).Effectively removes interfering saponifiable lipids.[1] Improves extractability from complex food matrices.[1]Tocopherols are prone to degradation under alkaline conditions if not protected from oxygen.[1] Can be time-consuming.RP-HPLC analysis; complex matrices (tissues, processed foods).[1]
Solid-Phase Extraction (SPE) Compounds are separated based on their physical and chemical properties as they pass through a solid sorbent.Provides cleaner extracts and can be targeted for specific analytes (e.g., MIP-SPE).[8]Can be more costly and requires method development to optimize sorbent and solvent selection.Complex biological samples requiring high purity; targeted enrichment.[8]

Table 2: HPLC Conditions for Resolving Critical Tocopherol Pairs

Target SeparationHPLC ModeStationary PhaseExample Mobile PhaseKey ConsiderationsReference
All 8 Vitamers (including β/γ isomers) Normal-Phase (NP-HPLC)Silican-Hexane with 4-5% (v/v) 1,4-dioxane1,4-dioxane provides better selectivity than weaker modifiers like 2-propanol for critical pairs.[1]
β- and γ-Tocopherol Normal-Phase (NP-HPLC)Silican-Hexane / Ethyl Acetate with 0.9-1.8% (v/v) Acetic AcidThe addition of acetic acid can improve the resolution and stability of the silica column.[1][2]
α-, (β+γ)-, and δ-Tocopherols Reversed-Phase (RP-HPLC)C18Methanol / Water (e.g., 90:10, v/v)This method does not separate β- and γ-tocopherols but is useful when their combined total is sufficient.[4]
α-, (β+γ)-, and δ-Tocopherols Reversed-Phase (RP-HPLC)C30Gradient of Methanol and Isopropanol-HexaneC30 columns offer different selectivity and can be used for simultaneous analysis of other fat-soluble vitamins.[1]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis (Saponification) for Lipid Removal

This protocol is designed to remove interfering triacylglycerols from complex matrices like food or tissue homogenates prior to RP-HPLC analysis.

G cluster_0 Saponification Workflow p1 1. Sample Preparation Weigh sample into a glass tube with a screw cap. Add an antioxidant (e.g., ascorbic acid or BHT). p2 2. Add Internal Standard Spike the sample with a suitable internal standard (e.g., α-tocopheryl acetate). p1->p2 p3 3. Alkaline Hydrolysis Add ethanolic KOH solution. Flush tube with nitrogen, cap tightly. p2->p3 p4 4. Incubation Incubate in a shaking water bath (e.g., 70°C for 30-60 minutes). Protect from light. p3->p4 p5 5. Cooling & Dilution Cool the tube on ice. Add deionized water and/or NaCl solution to stop the reaction. p4->p5 p6 6. Liquid-Liquid Extraction Add extraction solvent (e.g., n-hexane:ethyl acetate 9:1 v/v). Vortex vigorously. p5->p6 p7 7. Phase Separation Centrifuge to separate the aqueous and organic layers. p6->p7 p8 8. Collection & Evaporation Transfer the upper organic layer to a clean tube. Repeat extraction 2-3 times and pool organic layers. Evaporate to dryness under a stream of nitrogen. p7->p8 p9 9. Reconstitution Reconstitute the dried extract in the mobile phase or another suitable solvent for HPLC injection. p8->p9

Caption: Experimental workflow for saponification of complex samples.

Methodology:

  • Sample Preparation: Accurately weigh the homogenized sample (e.g., 0.5-1.0 g) into a glass tube equipped with a Teflon-lined screw cap. Add an antioxidant like ascorbic acid (e.g., 100 mg) to prevent oxidative loss of tocopherols.[1]

  • Internal Standard: Add a known amount of an internal standard (e.g., 5,7-dimethyltocol or α-tocopheryl acetate) to correct for extraction losses.

  • Hydrolysis: Add 5 mL of 6% (w/v) potassium hydroxide (KOH) in ethanol. Flush the headspace of the tube with nitrogen, seal it tightly, and vortex.

  • Incubation: Place the tube in a shaking water bath at 70°C for 45 minutes. Cover the bath to protect samples from light.[1]

  • Extraction:

    • Remove the tube and cool it immediately in an ice bath.

    • Add 5 mL of deionized water or 1% (w/v) NaCl solution.[9]

    • Add 10 mL of an extraction solvent, such as n-hexane or a mixture of n-hexane:ethyl acetate (9:1, v/v).[9]

    • Cap the tube, vortex vigorously for 2 minutes, and then centrifuge at ~2000 x g for 5 minutes to separate the layers.

  • Sample Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step (Step 5) two more times, pooling the organic layers.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase or a suitable solvent (e.g., methanol or hexane). The sample is now ready for injection.[10]

Protocol 2: Optimizing HPLC Mobile Phase for Improved Resolution

This protocol provides a systematic approach to adjusting the mobile phase to resolve co-eluting peaks, particularly for NP-HPLC. The goal is to modify the selectivity (α) and retention factor (k) of the chromatographic system.[11][12]

Methodology:

  • Establish a Baseline: Run your current method with the co-eluting peaks and record the retention times and resolution.

  • Identify Critical Pair: Identify the pair of compounds that require better separation (e.g., β- and γ-tocopherol).

  • Systematic Adjustment (One Variable at a Time):

    • Change Modifier Strength (NP-HPLC): The separation of tocopherol isomers is highly dependent on the polar modifier used with the non-polar main solvent (e.g., n-hexane).

      • Action: If using a weak modifier like 2-propanol or diisopropyl ether and experiencing co-elution of β- and γ-tocopherol, switch to a stronger or more selective modifier like 1,4-dioxane.[1]

      • Procedure: Prepare several mobile phases with n-hexane and varying concentrations of 1,4-dioxane (e.g., start with 3%, then try 4% and 5%). Inject the standard mixture with each mobile phase and evaluate the resolution.

    • Introduce an Additive (NP-HPLC): Small amounts of acid can improve peak shape and selectivity on silica columns.

      • Action: Add a small percentage of acetic acid to the mobile phase.

      • Procedure: Prepare a mobile phase of n-hexane and ethyl acetate containing 1.0% (v/v) acetic acid. Compare the resulting chromatogram to your baseline. This has been shown to effectively separate β- and γ-tocopherol.[1]

    • Change Organic Solvent (RP-HPLC): While less effective for β/γ separation, changing the organic component of the mobile phase (e.g., from methanol to acetonitrile) can alter selectivity for other co-eluting pairs.

      • Action: If your mobile phase is methanol/water, prepare an equivalent strength mobile phase using acetonitrile/water and compare the chromatograms.

  • Adjust Solvent Strength:

    • Goal: To increase the retention time (k) and allow more time for separation to occur.[12]

    • Action (NP-HPLC): Decrease the percentage of the polar modifier (e.g., reduce 1,4-dioxane from 4% to 3.5%).

    • Action (RP-HPLC): Decrease the percentage of the organic solvent (e.g., reduce methanol from 95% to 90%).

  • Evaluate and Finalize: Compare the resolution from all test runs. Select the mobile phase composition that provides baseline separation of the critical pair without excessively long run times. Ensure the new method is robust by testing its reproducibility.

References

Technical Support Center: Quantification of Tocopherols in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tocopherols (Vitamin E) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting tocopherols from plasma or serum?

A1: Liquid-liquid extraction (LLE) is a widely used and effective method. A common procedure involves protein precipitation with an alcohol like ethanol, followed by extraction of tocopherols into a nonpolar organic solvent such as hexane.[1] For tissue samples, direct solvent extraction from the tissue homogenate is often preferred to minimize degradation.[1] It's crucial to add an antioxidant, like ascorbic acid or butylated hydroxytoluene (BHT), during homogenization to prevent oxidative loss.[2][3]

Q2: How can I prevent the degradation of tocopherols during sample preparation?

A2: Tocopherols are highly susceptible to oxidation, which can be accelerated by exposure to heat, light, and atmospheric oxygen.[4] To minimize degradation:

  • Work in low light: Use amber vials or cover glassware with aluminum foil.[5]

  • Use antioxidants: Add antioxidants like ascorbic acid, pyrogallol, or BHT to the sample during homogenization and extraction.[2][3][5]

  • Maintain low temperatures: Keep samples on ice and use refrigerated centrifuges. Store extracts at -20°C or lower if analysis is not immediate.[6]

  • Use an inert atmosphere: If possible, perform extraction steps under a stream of nitrogen or argon gas to displace oxygen.[7]

Q3: Is saponification necessary for my samples? What are the risks?

A3: Saponification is a process of heating the sample with a strong alkali (like potassium hydroxide, KOH) to hydrolyze triglycerides and other interfering lipids, which is often necessary for fatty tissues or lipid-rich food matrices.[5]

  • When to use it: It is recommended for samples with high-fat content (e.g., adipose tissue, liver, oils) to reduce matrix complexity and improve extraction efficiency.[5]

  • Risks: The heating step can lead to significant degradation of tocopherols if not performed carefully.[8] Saponification can be particularly harsh on certain tocopherol isomers. For liver samples, methods involving saponification have been shown to negatively affect the stability of tocopherols, with recovery rates dropping to around 65%.[8] It is critical to perform this step under an inert atmosphere and in the presence of antioxidants.[5]

Q4: Which HPLC method is better for separating tocopherol isomers: Normal-Phase (NP) or Reversed-Phase (RP)?

A4: The choice depends on the analytical goal.

  • Normal-Phase (NP-HPLC): NP-HPLC, typically using a silica column with a nonpolar mobile phase (e.g., hexane with a polar modifier like isopropanol), offers superior resolution of the structurally similar α-, β-, γ-, and δ-tocopherol isomers.[9][10] This is the preferred method for accurately quantifying individual isomers.[11]

  • Reversed-Phase (RP-HPLC): RP-HPLC, commonly using a C18 column with a polar mobile phase (e.g., methanol/acetonitrile), is more widely used and robust.[12][13] However, it often struggles to separate the β- and γ-isomers, which may co-elute.[12][14] RP-HPLC is excellent for quantifying total α-tocopherol or when complete isomer separation is not critical.[15]

Q5: What are "matrix effects" in LC-MS/MS analysis and how can they be minimized?

A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[16] This is a significant challenge in complex biological samples and can lead to inaccurate quantification.[17][18] For α-tocopherol, matrix effects using electrospray ionization (ESI) can be substantial.[19]

  • How to minimize:

    • Effective Sample Cleanup: Use solid-phase extraction (SPE) or thorough liquid-liquid extraction to remove interfering substances like phospholipids.[17]

    • Chromatographic Separation: Optimize the HPLC method to separate tocopherols from the majority of matrix components.

    • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterium-labeled α-tocopherol), which behaves nearly identically to the analyte during extraction and ionization.[17]

    • Alternative Ionization: Techniques like UniSpray (US) have been shown to eliminate matrix effects for α-tocopherol where ESI fails.[19]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No Peak or Very Low Peak Intensity 1. Analyte Degradation: Tocopherols were oxidized during sample preparation.[4]2. Inefficient Extraction: The chosen solvent or procedure did not effectively extract the analyte.3. Instrument/Detector Issue: The detector lamp may be failing, or the settings (e.g., wavelength) are incorrect.[20]4. Sample Still on Column: The mobile phase may be too weak to elute the highly lipophilic tocopherol.[20]1. Review Sample Prep: Ensure antioxidants were used, and samples were protected from light and heat.2. Verify Extraction: Check the suitability of the extraction solvent for your sample matrix. Consider a more exhaustive extraction method like ultrasound-assisted extraction.[8]3. Check Instrument: Run a standard to confirm instrument performance. Ensure the fluorescence (Ex: ~295 nm, Em: ~330 nm) or UV (λ: ~292 nm) detector is set correctly.[10]4. Modify Method: Try a stronger mobile phase (e.g., increase the percentage of the stronger solvent) or flush the column with a strong solvent like 100% acetonitrile.[20]
Poor Chromatographic Resolution (Overlapping Peaks) 1. Co-elution of Isomers: β- and γ-tocopherols are notoriously difficult to separate, especially with RP-HPLC.[12][14]2. Inappropriate Column: The column chemistry is not suitable for isomer separation.3. Suboptimal Mobile Phase: The mobile phase composition is not optimized for separation.1. Switch to NP-HPLC: For baseline separation of all isomers, a normal-phase silica column is highly recommended.[9][10]2. Try a Different RP Column: Pentafluorophenyl (PFP) columns can offer alternative selectivity and may improve the separation of β- and γ-isomers compared to standard C18 columns.[14]3. Optimize Mobile Phase: Systematically adjust the solvent ratios or try different modifiers (e.g., adding small amounts of acetic acid or using different alcohols) in your mobile phase.[9][10]
High Variability Between Replicates (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction steps, especially pipetting of viscous organic solvents, can introduce variability.2. Matrix Effects: In LC-MS/MS, inconsistent ion suppression/enhancement between samples can cause high variability.[16][21]3. Analyte Instability: The analyte may be degrading in the final extract while waiting for injection in the autosampler.[6]1. Use an Internal Standard (IS): Add a suitable IS (e.g., δ-tocopherol or a stable isotope-labeled version) at the very beginning of the sample preparation process to correct for variability in extraction and injection.[8]2. Address Matrix Effects: Use a stable isotope-labeled IS for LC-MS/MS.[17] Alternatively, perform a standard addition calibration for a subset of samples to quantify the effect.[21]3. Assess Stability: Perform a stability test by re-injecting the same prepared sample over several hours to see if the peak area decreases over time. Keep autosampler trays cooled if possible.

Experimental Protocols & Data

Protocol 1: LLE of Tocopherols from Human Plasma

This protocol is adapted from standard methods for plasma extraction.[1]

  • To a 2 mL amber microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of an internal standard solution (e.g., δ-tocopherol in ethanol).

  • Add 100 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a clean amber tube.

  • Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the hexane fractions.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Data Tables

Table 1: Comparison of Extraction Methods for Tocopherols in Chicken Liver & Plasma

MethodMatrixRecovery (%)[8]Comments
Solvent Only (SOL)Liver95%Measured values were much lower than other methods, suggesting incomplete extraction.[8]
Ultrasound Assisted (UA)Liver104%Effective extraction without chemical degradation; better reproducibility than saponification.[8]
Saponification + Solvent (SP)Liver65%Significantly affected the stability of tocopherols.[8]
Saponification + UA (SP-UA)Liver62%Lower recovery than SP or UA alone.[8]
Solvent Only (SOL)Plasma98%High recovery for plasma samples.[8]
Ultrasound Assisted (UA)Plasma103%High recovery and good reproducibility.[8]
Saponification + Solvent (SP)Plasma97%Differences with other methods were not significant for plasma.[8]
Saponification + UA (SP-UA)Plasma94%Good recovery for plasma.[8]

Table 2: Typical HPLC Conditions for Tocopherol Isomer Separation

ParameterNormal-Phase (NP) HPLC[9][10]Reversed-Phase (RP) HPLC[14][15]
Stationary Phase Silica or Amino ColumnC18 or PFP Column
Mobile Phase Hexane with a polar modifier (e.g., 1-2% Isopropanol or 4-5% 1,4-Dioxane)Methanol:Acetonitrile (e.g., 25:75) or Methanol:Water (e.g., 98:2)
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
Detection Fluorescence (Ex: 290-296 nm, Em: 325-330 nm)Fluorescence or UV/DAD (~292 nm)
Isomer Separation Excellent: Baseline separation of α, β, γ, and δ isomers.Variable: β and γ isomers often co-elute on C18 columns.[14]

Visualized Workflows

Tocopherol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Homogenize Homogenize (for tissues) Add_IS->Homogenize Saponify Saponification (Optional, for fatty samples) Homogenize->Saponify Extract Solvent Extraction (e.g., Hexane) Homogenize->Extract No Saponification Saponify->Extract Yes Evaporate Evaporate Solvent (under Nitrogen) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC or LC-MS/MS Analysis Reconstitute->HPLC Data Data Processing & Quantification HPLC->Data

Caption: General workflow for quantifying tocopherols in biological samples.

Troubleshooting_Workflow start Problem: Poor Peak Resolution q1 Are you using RP-HPLC with a C18 column? start->q1 sol1 This is expected for β/γ isomers. Consider alternative methods. q1->sol1 Yes q2 Have you optimized the mobile phase composition? q1->q2 No ans1_yes Yes ans1_no No act1 Switch to Normal-Phase (NP) HPLC for superior isomer separation. sol1->act1 act2 Try a PFP (pentafluorophenyl) column for alternative selectivity. sol1->act2 end_node Resolution Improved act1->end_node act2->end_node act3 Systematically vary solvent ratios. Adjust flow rate or column temperature. q2->act3 No q2->end_node Yes ans2_yes Yes ans2_no No act3->end_node

Caption: Troubleshooting decision tree for poor chromatographic resolution.

References

light and temperature sensitivity of DL-alpha-Tocopherol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light and temperature sensitivity of DL-alpha-Tocopherol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of DL-alpha-Tocopherol?

A1: DL-alpha-Tocopherol is primarily sensitive to light, heat, and oxygen.[1] Exposure to these factors can lead to oxidative degradation, resulting in a loss of potency and the formation of degradation products.

Q2: What are the recommended storage conditions for DL-alpha-Tocopherol?

A2: To ensure stability, DL-alpha-Tocopherol should be stored in light-proof and airtight containers.[1] For long-term storage, temperatures at or below 25°C are recommended.[1] Some sources suggest storage at -20°C.[2] It is also advisable to handle the substance under an inert gas atmosphere to minimize exposure to oxygen.

Q3: What are the common degradation products of DL-alpha-Tocopherol?

A3: The oxidation of DL-alpha-Tocopherol can lead to the formation of several degradation products, including tocopheroxide, tocopherylquinone, and various dimers and trimers.[3] The specific products formed can depend on the conditions of degradation, such as the presence of oxygen and the type of solvent.

Q4: Does the solvent affect the stability of DL-alpha-Tocopherol?

A4: Yes, the solvent can significantly impact the stability of DL-alpha-Tocopherol. For instance, studies have shown that α-tocopherol dissolved in methanol degrades faster when exposed to UV light compared to when it is dissolved in hexane.[4][5] In contrast, free α-tocopherol (in oil form) shows greater degradation at high temperatures compared to when it is dissolved.[4][5]

Q5: What is the kinetic model that typically describes the degradation of DL-alpha-Tocopherol?

A5: The degradation of DL-alpha-Tocopherol often follows first-order kinetics, particularly when exposed to heat.[4][5] This means the rate of degradation is directly proportional to the concentration of DL-alpha-Tocopherol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of DL-alpha-Tocopherol in solution. 1. Exposure to light: The storage container may not be adequately protecting the solution from light. 2. Presence of oxygen: The solvent may not have been properly degassed, or the container may not be airtight. 3. Incompatible solvent: The chosen solvent may be promoting degradation. 4. Contaminants: The presence of metal ions or other impurities can catalyze oxidation.1. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit area or under yellow light. 2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Use screw-cap vials with septa for storage. 3. Consult literature for solvent compatibility. Consider using a less polar solvent if photodegradation is a concern. 4. Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Inconsistent results in stability studies. 1. Variable temperature control: Fluctuations in incubator or oven temperature. 2. Inconsistent light exposure: Samples receiving different amounts of light. 3. Inaccurate quantification: Issues with the analytical method (e.g., HPLC).1. Ensure the temperature-controlled equipment is properly calibrated and maintains a stable temperature. 2. Position all samples at an equal distance from the light source and ensure uniform illumination. 3. Validate the analytical method for linearity, precision, and accuracy. Use an internal standard to correct for variations in sample preparation and injection volume.
Appearance of unknown peaks in HPLC chromatogram after stability testing. 1. Formation of degradation products: The new peaks are likely degradation products of DL-alpha-Tocopherol.1. Attempt to identify the degradation products using techniques like mass spectrometry (MS) coupled with HPLC. This can provide insights into the degradation pathway.
Color change (darkening) of the DL-alpha-Tocopherol sample. 1. Oxidation: Exposure to air and/or light has led to oxidation.[1]1. This is a visual indicator of degradation. The sample should be discarded and a fresh, properly stored sample should be used. Ensure future storage is in an airtight, light-proof container.

Data Presentation

Table 1: Thermal Degradation of α-Tocopherol

Temperature (°C)TimeRemaining α-Tocopherol (%)Degradation Rate Constant (k)Reference(s)
6030 days0-[4]
100100 hours0-[4]
1802 hours~50-[5]
1806 hours~20-[5]
Room Temperature (28-32)--1.793 x 10⁻¹ % day⁻¹ (unheated sample)[1]
Freezer (-18 to -14)--0.204 x 10⁻¹ % day⁻¹ (heated sample, 40 min)[1]
210-~93.6-[6]
278-~39.3-[6]

Table 2: Photodegradation of α-Tocopherol

ConditionSolventExposure TimeRemaining α-Tocopherol (%)Degradation Rate Constant (k)Reference(s)
UV LightFree (oil form)6 hoursNo significant degradation0.040 h⁻¹[4][5]
UV LightHexane6 hours~800.077 h⁻¹[4][5]
UV LightMethanol6 hours~30-[4][5]
Daylight (in EVA bags)Parenteral Nutrition Mixture-Substantial degradation-
Daylight (in multi-layered bags)Parenteral Nutrition Mixture-Largely prevented-

Experimental Protocols

Protocol: Stability Testing of DL-alpha-Tocopherol using HPLC

This protocol outlines a general procedure for assessing the stability of DL-alpha-Tocopherol under specific temperature and light conditions.

1. Materials and Reagents:

  • DL-alpha-Tocopherol standard

  • High-purity solvent (e.g., hexane, ethanol, or methanol)

  • HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water)

  • Internal standard (e.g., tocopheryl acetate)

  • Amber glass vials with screw caps and septa

  • Calibrated temperature-controlled chamber (oven or incubator)

  • Calibrated light source with controlled intensity (for photostability studies)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of DL-alpha-Tocopherol in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in the same solvent.

  • From the stock solutions, prepare working solutions at the desired concentration for the stability study. Protect all solutions from light.

3. Sample Preparation for Stability Study:

  • Aliquot the working solution into multiple amber glass vials.

  • For thermal stability, place the vials in the temperature-controlled chamber set to the desired temperatures.

  • For photostability, place the vials in a chamber with the calibrated light source. Wrap control vials in aluminum foil to protect them from light.

4. Sample Collection and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw vials from the stability chambers.

  • Add a known amount of the internal standard to each vial.

  • Dilute the samples with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Inject the samples into the HPLC system.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 292 nm or fluorescence detector (Excitation: 295 nm, Emission: 330 nm)

  • Injection Volume: 20 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (DL-alpha-Tocopherol/Internal Standard) against the concentration of the standards.

  • Determine the concentration of DL-alpha-Tocopherol in the stability samples using the calibration curve.

  • Calculate the percentage of DL-alpha-Tocopherol remaining at each time point relative to the initial concentration (time 0).

  • If applicable, determine the degradation rate constant (k) by plotting the natural logarithm of the concentration versus time (for first-order kinetics).

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare Stock Solutions (DL-alpha-Tocopherol & IS) prep_work Prepare Working Solutions prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot thermal Thermal Stability (Controlled Temperature) aliquot->thermal photo Photostability (Controlled Light) aliquot->photo control Control (Dark) aliquot->control sampling Sample at Time Points thermal->sampling photo->sampling control->sampling add_is Add Internal Standard sampling->add_is hplc HPLC Analysis add_is->hplc quantify Quantification (Calibration Curve) hplc->quantify kinetics Degradation Kinetics quantify->kinetics pkc_pathway cluster_cytosol Cytosol PKC Protein Kinase C (PKC) proliferation Cell Proliferation PKC->proliferation Promotes PP2A Protein Phosphatase 2A (PP2A) PP2A->PKC Dephosphorylates (Inactivates) alpha_toc alpha-Tocopherol alpha_toc->PP2A Activates pi3k_akt_mtor_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular stimulus Oxidative Stress (e.g., H2O2) PI3K PI3K stimulus->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Ferroptosis Ferroptosis mTOR->Ferroptosis Promotes BMSCs BMSC Protection Ferroptosis->BMSCs Damages alpha_toc alpha-Tocopherol alpha_toc->PI3K Inhibits alpha_toc->Ferroptosis Inhibits alpha_toc->BMSCs Protects

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Alpha-Tocopherol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of alpha-tocopherol (the most active form of Vitamin E) in human plasma. The comparison is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate method based on specific analytical needs, such as high-throughput screening versus high-sensitivity research applications.

Two primary methodologies are evaluated:

  • Method A: High-Throughput Protein Precipitation (PPT) . This approach prioritizes speed and simplicity, making it ideal for screening large numbers of samples where ultimate sensitivity is not the primary concern.

  • Method B: Comprehensive Solid-Phase Extraction (SPE) . This method employs a more rigorous sample cleanup to minimize matrix effects and enhance sensitivity, suitable for clinical research studies requiring high accuracy and precision.[1]

Experimental Protocols

Detailed methodologies for both approaches are provided below.

Method A: High-Throughput Protein Precipitation (PPT)
  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 20 µL of an internal standard (IS) working solution (alpha-tocopherol-d6 in ethanol).

    • Vortex for 10 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: UPLC System

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Gradient: Start at 80% B, increase to 98% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.

    • Total Run Time: 3 minutes[2]

    • Mass Spectrometer: Triple Quadrupole

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[3]

    • MRM Transitions:

      • Alpha-Tocopherol: 431.4 > 165.1

      • Alpha-Tocopherol-d6 (IS): 437.4 > 171.1

Method B: Comprehensive Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard (IS) working solution (alpha-tocopherol-d6 in ethanol).

    • Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL methanol followed by 1 mL water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (90:10 Methanol:Water) and inject 5 µL into the LC-MS/MS system.[1]

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC System

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 75% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Total Run Time: 10 minutes[4][5]

    • Mass Spectrometer: Triple Quadrupole

    • Ionization: APCI, Positive Mode[3]

    • MRM Transitions:

      • Alpha-Tocopherol: 431.4 > 165.1

      • Alpha-Tocopherol-d6 (IS): 437.4 > 171.1

Experimental Workflow Overview

The following diagram illustrates the key differences in the experimental workflows for Method A and Method B.

G cluster_0 Shared Steps cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction Sample Plasma Sample Aliquot (100 µL) Add_IS Add Internal Standard (d6-α-Tocopherol) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 A_PPT Add Acetonitrile Vortex1->A_PPT B_Load Load on SPE Cartridge Vortex1->B_Load Analysis LC-MS/MS Analysis Data Data Processing & Quantification Analysis->Data A_Vortex Vortex A_PPT->A_Vortex A_Centrifuge Centrifuge A_Vortex->A_Centrifuge A_Supernatant Transfer Supernatant A_Centrifuge->A_Supernatant A_Supernatant->Analysis B_Wash Wash Cartridge B_Load->B_Wash B_Elute Elute Analyte B_Wash->B_Elute B_Evaporate Evaporate to Dryness B_Elute->B_Evaporate B_Reconstitute Reconstitute B_Evaporate->B_Reconstitute B_Reconstitute->Analysis

Fig 1. Comparative workflow for alpha-tocopherol sample preparation.

Performance Comparison

The validation data below summarizes the expected performance characteristics of each method.

Table 1: Linearity and Sensitivity

ParameterMethod A: PPTMethod B: SPE
Linear Range (µg/mL) 0.4 - 200.1 - 50
LLOQ (µg/mL) 0.40.1
Correlation Coefficient (r²) >0.995>0.998

Table 2: Precision and Accuracy

QC LevelMethod A: PPTMethod B: SPE
%CV / %Bias %CV / %Bias
Low QC (1 µg/mL) <10% / ±10%<5% / ±5%
Mid QC (8 µg/mL) <8% / ±8%<5% / ±5%
High QC (16 µg/mL) <8% / ±8%<5% / ±5%

Data represents typical intra- and inter-day precision and accuracy results.[2]

Table 3: Recovery and Matrix Effect

ParameterMethod A: PPTMethod B: SPE
Extraction Recovery (%) >90%>95%
Matrix Effect (%) 80 - 95%95 - 105%

Method Selection Guide

Choosing the appropriate method depends on the specific goals of your research. The following decision tree provides guidance on selecting between the high-throughput and comprehensive approaches.

G Start Start: Define Analytical Needs Question1 Is high sample throughput (>200 samples/day) the primary goal? Start->Question1 Question2 Is the highest sensitivity (LLOQ < 0.2 µg/mL) required? Question1->Question2 No MethodA Select Method A (PPT) Question1->MethodA Yes Question2->MethodA No MethodB Select Method B (SPE) Question2->MethodB Yes

Fig 2. Decision tree for LC-MS/MS method selection.

Conclusion

Both the high-throughput protein precipitation method and the comprehensive solid-phase extraction method offer reliable and robust approaches for the quantification of alpha-tocopherol in plasma.

  • Method A is exceptionally well-suited for large-scale screening studies where rapid turnaround is paramount. Its simplified "dilute-and-shoot" nature significantly reduces sample preparation time.[6]

  • Method B provides superior sensitivity and effectively mitigates matrix effects through its rigorous cleanup process. This makes it the preferred choice for clinical research, pharmacokinetic studies, and any application demanding the highest degree of accuracy and precision.[4][7]

The selection should be based on a careful consideration of the required sensitivity, throughput, and the resources available. For most clinical research applications, the enhanced data quality from the SPE-based method justifies the additional time and cost.

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Vitamin E Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the accuracy and precision of isotope dilution methods versus traditional analytical techniques for the quantification of Vitamin E.

In the realm of nutritional analysis and pharmaceutical development, the accurate and precise quantification of Vitamin E and its various isoforms (tocopherols and tocotrienols) is paramount. This guide provides a comprehensive comparison of isotope dilution mass spectrometry (ID-MS) with other common analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their applications.

Superior Accuracy and Precision with Isotope Dilution

Isotope dilution mass spectrometry is widely recognized as a definitive method for the quantification of vitamins due to its high accuracy and precision.[1] This technique involves the addition of a known amount of an isotopically labeled form of the analyte (e.g., deuterium-labeled α-tocopherol) as an internal standard to the sample.[2][3] Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis.[1][2] This co-elution and co-detection by a mass spectrometer allows for highly accurate correction of any analyte loss, resulting in superior quantitative performance.[2]

In contrast, traditional methods like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection often rely on external calibration or the use of an internal standard that is structurally similar but not identical to the analyte.[3][4] This can lead to inaccuracies arising from differences in extraction recovery and matrix effects between the analyte and the internal standard.

Table 1: Comparison of Quantitative Performance for Vitamin E (α-Tocopherol) Analysis

Analytical MethodAccuracy (Recovery %)Precision (Coefficient of Variation, CV% or Relative Standard Deviation, RSD%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Isotope Dilution-GC-MS 98.5% - 100.6%[3]Between-run: < 1.8%[3]--
Isotope Dilution-LC-MS/MS Mean recoveries > 90%[5], 88% - 94%[6]1.5% - 4.5%[5], Within-run: < 15%[6]1.10 ng/mL[5]11.6 µmol/L (for α-TOH)[6]
HPLC with Fluorescence Detection 98.5% - 100.6%[3]Within-run: < 1%, Between-run: < 1.5%[3]--
HPLC with UV Detection 98.5% - 100.6%[3]Within-run: < 2.5%, Between-run: < 5%[3]0.32 - 0.63 ppm[7]1.08 - 2.11 ppm[7]

Experimental Protocols: A Closer Look

The choice of analytical method is intrinsically linked to the experimental protocol. Below are detailed methodologies for Isotope Dilution-LC-MS/MS and a conventional HPLC-UV method.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

This method, adapted from a study on the simultaneous quantification of α-tocopherol and its metabolites, demonstrates the robustness of the isotope dilution approach.[2]

1. Sample Preparation:

  • A serum sample is treated with ascorbic acid to prevent oxidation.[2]
  • A stock solution containing deuterium-labeled internal standards (e.g., d6-α-tocopherol) is added to the sample.[2]
  • The sample undergoes enzymatic hydrolysis to release conjugated forms of Vitamin E.[2]
  • Protein is precipitated with acetonitrile containing formic acid, followed by centrifugation.[2]

2. Solid Phase Extraction (SPE):

  • The supernatant from the protein precipitation is subjected to SPE to reduce background signals and improve sensitivity.[2]

3. Chromatographic Separation:

  • The extracted sample is injected into a Liquid Chromatography (LC) system.
  • A pentafluorophenyl-based core-shell column is used for baseline separation of α-tocopherol and its metabolites.[2]
  • A multi-step gradient elution with a mobile phase consisting of methanol/formic acid and water/formic acid is employed.[2]

4. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
  • Multiple Reaction Monitoring (MRM) transitions are used for the quantification of both the native α-tocopherol and the deuterated internal standard. For highly concentrated analytes like α-tocopherol, MS³ transitions can be used to "dilute" the signal and achieve a linear response.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a common approach for the analysis of α-tocopherol in serum.[3]

1. Sample Preparation:

  • An internal standard, such as α-tocopherol acetate, is added to the serum sample.[3]
  • A liquid-liquid extraction is performed to isolate the lipid-soluble vitamins.[3]

2. Chromatographic Separation:

  • The extracted sample is injected into an HPLC system equipped with a reversed-phase column.[3]
  • Isocratic elution is performed with an appropriate mobile phase.[3]

3. UV Detection:

  • The absorbance of the eluent is monitored at a specific wavelength, typically around 284-295 nm for α-tocopherol.[3][8]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in the Isotope Dilution-Mass Spectrometry workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Serum) Spike Spike with Deuterated Internal Standard (d6-α-Tocopherol) Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Ratio of Native Analyte to Internal Standard MS->Quant

Caption: Isotope Dilution-LC-MS/MS Workflow for Vitamin E Analysis.

logical_relationship IDMS Isotope Dilution Mass Spectrometry (ID-MS) High_Accuracy High Accuracy IDMS->High_Accuracy High_Precision High Precision IDMS->High_Precision Correction Correction for Matrix Effects and Analyte Loss High_Accuracy->Correction High_Precision->Correction Internal_Standard Isotopically Labeled Internal Standard Correction->Internal_Standard

Caption: Rationale for the high accuracy and precision of ID-MS.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their Vitamin E quantification, isotope dilution mass spectrometry stands out as the superior method. Its inherent ability to correct for analytical variability through the use of a chemically identical, isotopically labeled internal standard provides unmatched accuracy and precision. While other methods such as HPLC with UV or fluorescence detection can offer good performance and may be suitable for certain applications, they do not possess the same level of robustness against matrix effects and extraction inconsistencies. The adoption of ID-MS, where feasible, is a strategic step towards ensuring the reliability and validity of experimental data in the study of Vitamin E.

References

Comparative Performance Analysis of Internal Standards for α-Tocopherol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the linearity and range of calibration curves for DL-alpha-Tocopherol-¹³C₃ and other common internal standards used in the quantification of α-tocopherol. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical needs. While specific data for DL-alpha-Tocopherol-¹³C₃ is limited in publicly available literature, the performance of other isotopically labeled standards, such as deuterated α-tocopherol (d6-α-tocopherol), provides a strong benchmark for expected performance.

Quantitative Data Summary

The following table summarizes the linearity and range of calibration curves for α-tocopherol using different internal standards as reported in various studies. Isotopically labeled internal standards like d6-α-tocopherol are expected to exhibit similar performance to DL-alpha-Tocopherol-¹³C₃.

Internal StandardAnalytical MethodLinearity (R²)Linear RangeLLOQULOQReference
d6-α-TocopherolLC-MS/MS≥0.9850.05 - 2 mg/dL0.05 mg/dL2 mg/dL[1][2]
d6-α-TocopherolLC-MS/MS> 0.991 - 30 mg/L3.5 µmol/L-[3]
Not SpecifiedUPLC-MS/MS> 0.990.22 - 55.56 mg/L0.22 mg/L55.56 mg/L[4]
Tocopherol AcetateHPLC-0.5 - 20.0 µmol L⁻¹0.1 µmol L⁻¹20.0 µmol L⁻¹[5]
Not SpecifiedHPLCr = 0.99970.5 - 30 µg/mL500 ng/mL30 µg/mL[6]
Not SpecifiedHPLCr = 0.9980.5 - 5 µg/mL-5 µg/mL[7]

Note: LLOQ = Lower Limit of Quantification, ULOQ = Upper Limit of Quantification.

Experimental Protocols

The establishment of a reliable calibration curve is fundamental for accurate quantification. Below are typical experimental protocols for the analysis of α-tocopherol using an internal standard like DL-alpha-Tocopherol-¹³C₃.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the biological matrix (e.g., serum, plasma) that can interfere with the analysis.

  • Procedure:

    • To a 100 µL aliquot of the sample, add a known concentration of the internal standard solution (e.g., DL-alpha-Tocopherol-¹³C₃).

    • Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 2:1 or 3:1 ratio to the sample volume.[1]

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

2. Chromatographic Separation (UPLC-MS/MS)

  • Objective: To separate α-tocopherol and the internal standard from other components in the sample extract before detection.

  • Typical System: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).[4]

  • Column: A reversed-phase column, such as a C18 column, is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid to improve ionization.[1]

  • Flow Rate: A typical flow rate is around 0.3 - 0.6 mL/min.

  • Injection Volume: Usually between 5 to 20 µL.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify α-tocopherol and the internal standard.

  • Ionization Mode: Electrospray Ionization (ESI) is a common technique used for α-tocopherol analysis.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • α-Tocopherol Transition: For example, m/z 430.2 > 165.1.[4]

    • DL-alpha-Tocopherol-¹³C₃ Transition (Predicted): A predicted transition would be m/z 433.2 > 168.1, accounting for the three ¹³C atoms.

Logical Workflow for Calibration Curve Establishment

The following diagram illustrates the logical workflow for establishing a calibration curve for α-tocopherol quantification using an internal standard.

G Calibration Curve Establishment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Prepare Analyte Stock Solution (α-Tocopherol) C Create Calibration Standards (Serial Dilution of Analyte) A->C B Prepare Internal Standard Stock Solution (DL-alpha-Tocopherol-¹³C₃) D Spike Calibration Standards and Samples with Internal Standard B->D C->D E Sample Preparation (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Measure Peak Area Ratios (Analyte / Internal Standard) F->G H Plot Peak Area Ratio vs. Concentration G->H I Perform Linear Regression H->I J Determine Linearity (R²) and Range (LLOQ, ULOQ) I->J

Caption: Workflow for establishing a calibration curve.

Comparison with Alternatives

DL-alpha-Tocopherol-¹³C₃ is an excellent internal standard for the quantification of α-tocopherol due to its structural and chemical similarity to the analyte. The primary alternatives include other isotopically labeled α-tocopherol variants and structurally similar compounds.

  • Deuterated α-Tocopherol (e.g., d3, d6): These are the most common and widely accepted internal standards for α-tocopherol analysis.[1][3] They co-elute with the native analyte and exhibit nearly identical ionization efficiency, effectively compensating for matrix effects and variations in sample processing. The performance data for d6-α-tocopherol presented in the table is a reliable indicator of the expected performance of DL-alpha-Tocopherol-¹³C₃.

  • Tocopherol Acetate: This is a more cost-effective alternative.[5] However, as a non-isotopically labeled standard, its chromatographic behavior and ionization efficiency may differ from α-tocopherol, potentially leading to less accurate compensation for matrix effects. It is generally considered a less ideal choice for high-precision bioanalytical assays compared to isotopically labeled standards.

References

A Comparative Guide to the Analytical Determination of Alpha-Tocopherol: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alpha-tocopherol (the most biologically active form of Vitamin E) is paramount. This guide provides an objective comparison of common analytical methodologies, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data from peer-reviewed studies. Detailed protocols for each key method are provided to facilitate methodological evaluation and implementation.

The choice of an analytical technique for alpha-tocopherol analysis is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide delves into four principal methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Detection and Quantification Limits

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for alpha-tocopherol analysis using the four aforementioned techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
HPLC-UV 0.15 - 0.63 mg/kg[1][2]0.50 - 2.11 mg/kg[1][2]Walnut Seed Oil, Various Foods[1][2]
0.12 - 0.33 µg/g0.36 - 0.99 µg/g[3]Almonds[3]
0.03 mg/L0.10 mg/L[2]Plasma[2]
HPLC-FLD 9 ng/g[4]28 ng/g[4]Vegetable Oils[4]
0.03 - 0.11 mg/kg[5]0.11 - 0.34 mg/kg[5]Whole Grain Barley[5]
50 pg[6]Not SpecifiedHuman Serum[6]
GC-MS 40 pg[6]Not SpecifiedHuman Serum[6]
0.09 - 0.46 ng/mL[7]0.29 - 1.52 ng/mL[7]Functional Foods & Supplements[7]
0.001 µg/mL[1]0.004 µg/mL[1]Standard Solution[1]
LC-MS/MS Not explicitly stated for α-tocopherol, but better than GC-MS for a related compound[8]3 nM for α-tocopherolquinone[8]Human Plasma[8]

As evidenced by the data, HPLC-FLD, GC-MS, and LC-MS/MS offer significantly lower detection and quantification limits compared to HPLC-UV, making them more suitable for trace-level analysis of alpha-tocopherol in biological and complex food matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used due to its robustness and accessibility.

  • Sample Preparation (Almonds) : Almond oil is extracted from the samples. Subsequently, 20 mg of the oil is dissolved in 500 µL of 2-propanol, filtered, and injected into the HPLC system.[3]

  • Chromatographic Conditions :

    • Column : Kromasil RP-18 (125 mm × 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase : A gradient of methanol and acetonitrile.[3]

    • Flow Rate : 1 mL/min.[3]

    • Detection : UV detector set at 295 nm.[3]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Fluorescence detection offers enhanced sensitivity and selectivity for naturally fluorescent compounds like alpha-tocopherol.

  • Sample Preparation (Vegetable Oils) : Oils are diluted in a mixture of methanol, hexane, and tetrahydrofuran. After vortexing and centrifugation, an aliquot of the upper layer is directly injected.[4]

  • Chromatographic Conditions :

    • Column : Alltima C18.[4]

    • Mobile Phase : Acetonitrile and methanol (50:50 v/v).[4]

    • Flow Rate : 1 mL/min.[4]

    • Detection : Fluorescence detector with excitation at 290 nm and emission at 325 nm.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high separation efficiency and definitive identification based on mass spectra. A derivatization step is typically required to increase the volatility of tocopherols.

  • Sample Preparation (Human Serum) : A two-step extraction using Extrelut and silica gel is performed. The extracted tocopherols are then converted to their trimethylsilyl (TMS) derivatives.[6]

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : Capillary GC column.

    • Detection : Mass spectrometer operated in selected ion monitoring (SIM) mode.[6]

    • Derivatization : Silylation is a common derivatization technique for tocopherols in GC-MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace quantification in complex matrices.

  • Sample Preparation (Human Plasma) : Saponification of the plasma sample is followed by hexane extraction. For enhanced accuracy, stable isotope-labeled internal standards are often used.[8] A streamlined sample preparation using solid-phase extraction (SPE) has also been reported.[10][11]

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : A pentafluorophenyl-based core-shell chromatography column can be used for separation.[10][11]

    • Detection : Tandem mass spectrometer with multiple reaction monitoring (MRM) after positive electrospray ionization.[8]

Workflow and Pathway Visualizations

To further elucidate the analytical processes, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for alpha-tocopherol analysis and a conceptual representation of the analytical method comparison.

Alpha-Tocopherol Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Food) Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, FLD, MS, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (LOD/LOQ Determination) DataAcquisition->Quantification Analytical Method Comparison cluster_methods Analytical Techniques cluster_attributes Performance Characteristics Alpha-Tocopherol Analysis Alpha-Tocopherol Analysis HPLC_UV HPLC-UV Alpha-Tocopherol Analysis->HPLC_UV HPLC_FLD HPLC-FLD Alpha-Tocopherol Analysis->HPLC_FLD GC_MS GC-MS Alpha-Tocopherol Analysis->GC_MS LC_MSMS LC-MS/MS Alpha-Tocopherol Analysis->LC_MSMS Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Robustness Robustness HPLC_UV->Robustness High Cost Cost HPLC_UV->Cost Low HPLC_FLD->Sensitivity Higher HPLC_FLD->Cost Moderate GC_MS->Sensitivity Very High Selectivity Selectivity GC_MS->Selectivity Very High GC_MS->Cost High LC_MSMS->Sensitivity Highest LC_MSMS->Selectivity Highest LC_MSMS->Cost Very High

References

A Comparative Analysis of the Bioavailability of Natural versus Synthetic Alpha-Tocopherol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of natural and synthetic alpha-tocopherol, the most biologically active form of vitamin E. The information presented is supported by experimental data from human and animal studies, offering valuable insights for research and development in the fields of nutrition, pharmacology, and drug formulation.

Introduction to Alpha-Tocopherol Stereoisomers

Vitamin E is a family of eight naturally occurring fat-soluble compounds, with alpha-tocopherol being the most potent. The distinction between natural and synthetic alpha-tocopherol lies in their stereochemistry.

  • Natural Alpha-Tocopherol (RRR-alpha-tocopherol): Sourced from vegetable oils, natural vitamin E consists of a single stereoisomer, RRR-alpha-tocopherol (also known as d-alpha-tocopherol).[1][2][3]

  • Synthetic Alpha-Tocopherol (all-rac-alpha-tocopherol): Produced from petrochemicals, synthetic vitamin E is an equimolar mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS), only one of which (12.5%) is identical to the natural form.[1][2][3][4] This form is often labeled with a "dl-" prefix.[3]

Comparative Bioavailability: Key Findings

A significant body of research indicates that natural RRR-alpha-tocopherol is more bioavailable than synthetic all-rac-alpha-tocopherol.[1][2] While older studies based on rat fetal resorption tests established a biopotency ratio of 1.36:1 in favor of the natural form, more recent human studies using advanced techniques like deuterium labeling suggest a ratio closer to 2:1.[5][6][7][8]

The primary reason for this difference lies in the selective handling of alpha-tocopherol stereoisomers by the liver. A specific hepatic protein, the alpha-tocopherol transfer protein (α-TTP), preferentially binds to RRR-alpha-tocopherol and the other 2R-stereoisomers (RRS, RSR, RSS).[1][3][9][10][11] This selective binding facilitates their incorporation into very-low-density lipoproteins (VLDLs) for transport to other tissues. In contrast, the 2S-stereoisomers (SRR, SRS, SSR, SSS), which constitute 50% of synthetic vitamin E, are not recognized as effectively by α-TTP and are more rapidly metabolized and excreted.[9][12]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative bioavailability studies.

Table 1: Human Pharmacokinetic Studies Comparing Natural vs. Synthetic Alpha-Tocopherol

ParameterNatural (RRR)Synthetic (all-rac)Ratio (Natural:Synthetic)Study Reference
Plasma AUC (d3 vs. d6)--2.0 ± 0.06Traber et al. (1994)[6]
Plasma Concentration (24h post-dose)Significantly HigherLower-Papas et al. (1998)[13][14]
Red Blood Cell Cmax4.8 µg/mL4.0 µg/mL1.2Papas et al. (1998)[13][14]
Red Blood Cell AUC (0-96h)Significantly HigherLower-Papas et al. (1998)[13][14]
Plasma RRR:rac Ratio (deuterated)--~2.0Burton et al. (1998)[8]
Tissue RRR:rac Ratio (deuterated)--1.71 - 2.01Burton et al. (1998)[8]
Umbilical Cord Levels3 times higherLower3.0Acuff et al. (cited in[3])

Table 2: Relative Bioavailability Ratios from Deuterium-Labeled Studies

Study DesignBioavailability Ratio (RRR:all-rac)Key FindingReference
Simultaneous administration of deuterated RRR- and all-rac-alpha-tocopheryl acetate~2:1Plasma and tissues accumulate approximately twice the amount of the natural form.Burton et al. (1998)[8], Traber et al. (1994)[6]
Non-competitive uptake in smokers and non-smokers1.3:1 (non-smokers), 0.9:1 (smokers)The bioavailability ratio may be influenced by factors such as smoking status.Lodge et al. (2005)[15]

Experimental Protocols

The assessment of alpha-tocopherol bioavailability often employs sophisticated methodologies to accurately track the fate of different stereoisomers in the body.

Deuterium-Labeled Isotope Studies

A common and powerful technique involves the use of deuterium-labeled forms of natural and synthetic alpha-tocopherol. This method allows for the simultaneous administration of both forms and their independent measurement in biological samples.

A Generalized Protocol:

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include the use of vitamin E supplements prior to the study.

  • Dosing: Subjects receive a single oral dose or multiple doses of an equimolar mixture of deuterated natural alpha-tocopherol (e.g., d3-RRR-alpha-tocopheryl acetate) and deuterated synthetic alpha-tocopherol (e.g., d6-all-rac-alpha-tocopheryl acetate).[6][8]

  • Sample Collection: Blood samples are collected at multiple time points (e.g., baseline, and then at various intervals for up to several days or weeks) to determine plasma and red blood cell concentrations.[6][13] In some studies, tissue biopsies may be taken from elective surgery patients, or in terminal cases, tissues are collected at autopsy.[8]

  • Sample Analysis: Plasma, red blood cells, and tissue samples are processed to extract tocopherols.

  • Quantification: The concentrations of the different deuterated and unlabeled tocopherols are measured using highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][13][16][17]

  • Pharmacokinetic Analysis: The data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The ratio of the AUCs for the deuterated natural and synthetic forms is used to determine their relative bioavailability.[6][13]

Crossover Studies

In a crossover study design, each subject serves as their own control.

A Generalized Protocol:

  • Randomization: Subjects are randomly assigned to receive either natural or synthetic alpha-tocopherol for a specified period.

  • Treatment Period 1: Subjects receive the assigned form of vitamin E daily for a set duration. Blood samples are collected periodically.

  • Washout Period: A washout period of several weeks is implemented to allow the vitamin E levels to return to baseline.[15]

  • Treatment Period 2: Subjects then "cross over" to the other form of vitamin E for the same duration, with periodic blood sampling.

  • Analysis: Pharmacokinetic parameters are calculated for each treatment period and compared within each subject to determine the relative bioavailability.

Visualizing the Processes

To better understand the differential fate of natural and synthetic alpha-tocopherol and the experimental approaches used to study them, the following diagrams are provided.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Liver (Hepatocyte) cluster_3 Systemic Circulation & Tissues Dietary Fats Dietary Fats Mixed Micelles Mixed Micelles Dietary Fats->Mixed Micelles Natural Vitamin E (RRR) Natural Vitamin E (RRR) Natural Vitamin E (RRR)->Mixed Micelles Synthetic Vitamin E (all-rac) Synthetic Vitamin E (all-rac) Synthetic Vitamin E (all-rac)->Mixed Micelles Chylomicrons Chylomicrons Mixed Micelles->Chylomicrons Absorption Chylomicron Remnants Chylomicron Remnants Chylomicrons->Chylomicron Remnants Lipolysis in Circulation alpha-TTP α-Tocopherol Transfer Protein (α-TTP) Chylomicron Remnants->alpha-TTP Uptake by Liver VLDL VLDL Secretion alpha-TTP->VLDL Preferential loading of RRR-α-T Metabolism & Excretion Metabolism & Excretion alpha-TTP->Metabolism & Excretion 2S stereoisomers are largely ignored VLDL (RRR-rich) VLDL (RRR-rich) VLDL->VLDL (RRR-rich) Tissue Uptake Tissue Uptake VLDL (RRR-rich)->Tissue Uptake

Caption: Metabolic fate of natural vs. synthetic alpha-tocopherol.

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation Subject Cohort Subject Cohort Dosing Oral Administration of Deuterated Tocopherols (d3-RRR and d6-all-rac) Subject Cohort->Dosing Blood Sampling Serial Blood Draws (t=0, 2, 4, 8, 12, 24, 48h...) Dosing->Blood Sampling Plasma Separation Centrifugation to separate plasma/RBCs Blood Sampling->Plasma Separation Extraction Tocopherol Extraction Plasma Separation->Extraction Quantification GC-MS or LC-MS Analysis (Measure d0, d3, d6 levels) Extraction->Quantification Pharmacokinetics Calculate AUC, Cmax for d3 and d6 Quantification->Pharmacokinetics Bioavailability Ratio Calculate Ratio (AUC_d3 / AUC_d6) Pharmacokinetics->Bioavailability Ratio

Caption: Workflow for a deuterium-labeled bioavailability study.

Conclusion

The evidence strongly suggests that natural RRR-alpha-tocopherol is significantly more bioavailable than synthetic all-rac-alpha-tocopherol in humans. This difference is primarily attributed to the stereoselective preference of the hepatic alpha-tocopherol transfer protein. For researchers and professionals in drug development and nutritional science, this distinction is critical when designing studies, formulating products, and establishing dietary recommendations. The use of natural vitamin E may offer a more efficient means of increasing alpha-tocopherol levels in the body.

References

performance of different internal standards for tocopherol analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standards for Tocopherol Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tocopherols (Vitamin E) is critical in various fields, from nutritional analysis in foods to pharmacokinetic studies in drug development. The use of an appropriate internal standard (IS) is paramount to correct for variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of the results. This guide provides an objective comparison of the performance of different internal standards commonly used in tocopherol analysis, supported by experimental data.

Commonly Used Internal Standards

Several compounds are employed as internal standards in tocopherol analysis. The ideal IS should be structurally similar to the analyte, exhibit similar chromatographic behavior and extraction recovery, but be clearly distinguishable by the detector. The most frequently used internal standards include:

  • Deuterated Tocopherols (e.g., d3-, d6-, d9-α-tocopherol): Considered the gold standard, especially for mass spectrometry-based methods, as their chemical and physical properties are nearly identical to their non-deuterated counterparts.

  • Tocol: A synthetic analog of tocopherol that lacks the methyl groups on the chromanol ring.

  • 2,2,5,7,8-Pentamethyl-6-chromanol (PMCol): A synthetic chromanol derivative.

  • α-Tocopherol Acetate: An esterified form of α-tocopherol.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of tocopherol quantification. The following table summarizes the performance of various internal standards based on data from several studies.

Internal StandardAnalytical MethodMatrixRecovery (%)Precision (RSD %)Linearity (R2)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
Deuterated α-Tocopherol (d6) LC-MS/MSHuman SerumNot explicitly stated, but use of IS corrects for recoveryNot explicitly stated, but method showed good accuracy and precision> 0.99Not explicitly statedNot explicitly stated[1]
Deuterated α-Tocopherol (d3, d6) LC-APCI-MSHuman Plasma & Skin LipidsNot explicitly stated, but use of IS corrects for recoveryNot explicitly statedLinear from 1 to 100 pmol40 pg (93 fmol)Not explicitly stated[2]
Deuterated Tocopherols GC-MSTissue HomogenatesNot explicitly stated, but use of IS corrects for recoveryNot explicitly statedLinear from 25 fmol to 4 pmolNot explicitly statedNot explicitly stated[3]
α-Tocopherol Acetate HPLC-DADHuman Erythrocytes100.0 ± 2.0Within-day: 5.2, Between-day: 6.1Linear in the range 0.5-20.0 µmol/L0.1 µmol/LNot explicitly stated[4]
α-Tocopherol Acetate HPLC-Fluorescence/UV-VisCereals90.2 - 110.1< 10Not explicitly stated1.60 µg/g (α-tocopherol)Not explicitly stated[5]
Retinol Acetate HPLC-UVHuman Feces99.0 ± 7.0Within-day: 2.9Not explicitly stated80 µg/g (for α-tocopherol)Not explicitly stated[6]
2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) GC/MS/MSPlasmaNot explicitly stated, but use of IS corrects for recoveryWithin-day & Between-day: < 11.3Linear in the range 1.9-1073 ng/mL178 amol (89.6 fg)700 amol (350 fg)[7]
Tocol HPLCArabidopsis LeafNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from studies utilizing different internal standards.

Protocol 1: Tocopherol Analysis using Deuterated α-Tocopherol as Internal Standard (LC-MS/MS)

This method is suitable for the simultaneous quantification of α-tocopherol and its metabolites in human serum.[1]

  • Sample Preparation: A solid-phase extraction procedure is applied to reduce background signals and improve sensitivity.

  • Internal Standard: Deuterium-labeled internal standards (d6-α-TOH) are added to the sample.

  • Chromatography: A pentafluorophenyl-based core-shell chromatography column is used for separation.

  • Detection: LC-MS/MS is used for simultaneous detection and quantification. The deuterated standards show almost identical retention times to the analytes, ensuring accurate correction.

Protocol 2: Tocopherol Analysis using α-Tocopherol Acetate as Internal Standard (HPLC-DAD)

This protocol was developed for the determination of α-tocopherol in human erythrocytes.[4]

  • Sample Preparation: Erythrocytes are washed and then subjected to liquid-liquid extraction with n-hexane.

  • Internal Standard: α-tocopherol acetate (20 µmol/L) is added during the deproteinization step with ethanol.

  • Chromatography: Reversed-phase HPLC is performed on a C18 column with a mobile phase of 100% methanol.

  • Detection: A diode-array detector set at a wavelength of 295 nm is used for quantification.

Protocol 3: Tocopherol Analysis using 2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) as Internal Standard (GC/MS/MS)

This method offers high selectivity and sensitivity for the quantification of α-tocopherol in plasma.[7]

  • Sample Preparation: The process involves protein precipitation followed by liquid-liquid extraction.

  • Internal Standard: 2,2,5,7,8-pentamethyl-6-chromanol (PMCol) is added as the internal standard.

  • Derivatization: Both α-tocopherol and PMCol are converted to their O-trimethylsilyl (TMS) derivatives.

  • Chromatography: A short (8-m) DB-5 capillary column is used for rudimentary chromatography.

  • Detection: A tabletop quadrupole ion trap mass spectrometer is used for GC/MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in selecting an internal standard for tocopherol analysis.

Tocopherol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE) Add_IS->Extraction Derivatization Derivatization (Optional, for GC) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, GC) Derivatization->Chromatography Detection Detection (MS, Fluorescence, UV) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for tocopherol analysis using an internal standard.

IS_Selection_Logic Start Start: Select Internal Standard DetectionMethod Detection Method? Start->DetectionMethod MS_Based Mass Spectrometry (LC-MS, GC-MS) DetectionMethod->MS_Based MS Non_MS Non-Mass Spectrometry (HPLC-UV, HPLC-FLD) DetectionMethod->Non_MS Non-MS Deuterated_IS Ideal Choice: Deuterated Tocopherol MS_Based->Deuterated_IS Structural_Analog Consider Structural Analogs: - Tocol - PMCol - Tocopherol Acetate Non_MS->Structural_Analog Final_Choice Final Internal Standard Selection Deuterated_IS->Final_Choice Check_Interference Check for Co-elution and Matrix Interference Structural_Analog->Check_Interference Check_Interference->Structural_Analog Interference Found Check_Interference->Final_Choice No Interference

Caption: Decision tree for selecting an appropriate internal standard.

References

A Comparative Guide to Method Validation for Vitamin E Analysis in Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust analytical methods for the quantification of Vitamin E in dietary supplement formulations: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on validated experimental data to assist researchers and quality control professionals in selecting the most suitable methodology for their specific needs.

Method Performance Comparison

The following table summarizes the key performance parameters of a validated HPLC-UV method for Vitamin E acetate and a validated GC-MS method for various Vitamin E isomers, including α-tocopherol acetate.

Validation ParameterHPLC-UV Method for Vitamin E AcetateGC-MS Method for Vitamin E Isomers (including α-tocopherol acetate)
Linearity (Correlation Coefficient) r = 0.9992[1][2]> 0.997
Linear Range Not explicitly stated0.1 to 40 µg/mL
Accuracy (Recovery) 96.4–103.6%[1][2]83.2% to 107%
Precision (Repeatability - Intraday RSD) 1.1–3.6%[1][2]4.9% to 8.0%
Precision (Intermediate Precision - Interday RSD) Not explicitly stated2.1% to 4.9%
Limit of Detection (LOD) Not explicitly stated0.09 ng/mL to 0.46 ng/mL
Limit of Quantification (LOQ) Not explicitly stated0.29 ng/mL to 1.52 ng/mL
Specificity Method is selective for Vitamin E acetate[1]Capable of simultaneously determining eight Vitamin E isomers

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the validation of an analytical method for Vitamin E analysis in dietary supplements.

Method_Validation_Workflow General Workflow for Vitamin E Analysis Method Validation cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis Sample Dietary Supplement Sample Extraction Extraction of Vitamin E Sample->Extraction Chromatography HPLC or GC-MS Analysis Extraction->Chromatography Standard Vitamin E Standard Preparation Standard->Chromatography Data Data Acquisition Chromatography->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy (Recovery) Data->Accuracy Precision Precision (Repeatability & Intermediate Precision) Data->Precision Specificity Specificity Data->Specificity LOD Limit of Detection (LOD) Data->LOD LOQ Limit of Quantification (LOQ) Data->LOQ Robustness Robustness Data->Robustness Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD->Report LOQ->Report Robustness->Report

Caption: General Workflow for Vitamin E Analysis Method Validation.

Experimental Protocols

Below are the detailed methodologies for the compared HPLC-UV and GC-MS methods.

HPLC-UV Method for Vitamin E Acetate

This method is designed for the rapid quantification of Vitamin E acetate in dietary supplements.[1][2]

a. Sample Preparation:

  • Weigh a representative portion of the ground dietary supplement.

  • Extract the sample with 100% methanol using an ultrasonic bath to ensure complete dissolution of Vitamin E acetate.[1][2]

  • Filter the resulting solution to remove any particulate matter.[1]

  • The filtered solution is then ready for direct injection into the HPLC system.[1]

b. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Monolithic Chromolith Performance RP-18e (100 x 4.6 mm).[1][2]

  • Mobile Phase: Methanol/water (98:2, v/v).[1][2]

  • Flow Rate: 2.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection: UV at 290 nm.[1][2]

  • Injection Volume: 20 µL.[1]

GC-MS Method for Vitamin E Isomers

This method allows for the simultaneous determination of eight Vitamin E isomers, including α-tocopherol acetate, in functional foods and nutritional supplements.

a. Sample Preparation:

  • Weigh a portion of the homogenized sample (e.g., ground tablet or capsule contents).

  • Perform a direct extraction without saponification using a mixed solvent of methanol and hexane (7:3, v/v).

  • Vortex and sonicate the mixture to ensure efficient extraction.

  • Centrifuge the sample to separate the supernatant.

  • The supernatant is collected for GC-MS analysis.[3]

b. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: VF-5MS (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: Not explicitly stated, but typically high enough to ensure volatilization.

  • Oven Temperature Program: A suitable temperature gradient is used to achieve separation of the isomers within approximately 13 minutes.

  • Mass Spectrometer Mode: Operated in both full scan and Selected Ion Monitoring (SIM) modes.

  • Ionization: Electron Impact (EI).

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of Vitamin E in dietary supplements. The choice between the two methods will depend on the specific requirements of the analysis.

The HPLC-UV method offers a simpler and faster analysis for a specific form of Vitamin E (acetate) and may be more cost-effective.[1][2] Its straightforward sample preparation makes it suitable for high-throughput screening in a quality control environment.

The GC-MS method provides a more comprehensive analysis, capable of separating and quantifying multiple Vitamin E isomers simultaneously. Its high sensitivity (low LOD and LOQ) makes it ideal for detecting low levels of different tocopherols and tocotrienols, which is crucial for detailed nutritional profiling and research applications. The use of mass spectrometry provides a higher degree of specificity and structural confirmation.

References

Safety Operating Guide

Proper Disposal of DL-alpha-Tocopherol-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Correctly disposing of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. Understanding the nature of this compound is critical for its safe handling and disposal.

Key Compound Characteristics

This compound is labeled with a stable isotope, Carbon-13. It is crucial to distinguish this from radioactive isotopes. Stable isotopes do not emit radiation, and therefore, no special radiological precautions are required for their disposal.[1] The disposal procedures for this compound are consequently governed by the chemical properties of the parent compound, DL-alpha-Tocopherol.

DL-alpha-Tocopherol is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2] While not classified as a fire hazard, it is combustible at high temperatures.[3] It may cause skin and eye irritation and can be harmful to aquatic organisms.[2][4]

Quantitative Data Summary

Safety Data Sheets (SDS) and regulatory guidelines do not typically provide specific quantitative limits for the disposal of DL-alpha-Tocopherol. Instead, they emphasize adherence to local, state, and federal regulations. The following table summarizes key physical and chemical properties relevant to its handling and disposal.

PropertyValueSource
Chemical Formula C₂₉H₅₀O₂
Molecular Weight 430.71 g/mol
Appearance Clear, colorless or yellowish-brown, viscous, oily liquid[5]
Solubility Insoluble in water; miscible with ethanol, ether, acetone, and vegetable oils[3][6]
Flash Point 240°C[3]
Oral LD50 (Rat) >4000 mg/kg[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste, following the guidelines for the unlabeled compound.

1. Waste Identification and Segregation:

  • Since this compound is a stable isotope-labeled compound, it should be treated as chemical waste, not radioactive waste.[]
  • Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:
  • Safety glasses with side shields[8]
  • Chemical-resistant gloves (e.g., nitrile)[9]
  • A lab coat[2]

3. Small Quantity Disposal (e.g., from spills or residual amounts):

  • For minor spills, absorb the material using an inert absorbent such as sand, earth, or vermiculite.[10]
  • Collect the absorbed material and place it into a clearly labeled, sealed container for chemical waste.[10]
  • Clean the spill area with soap and water, ensuring that the runoff does not enter drains.[2]

4. Bulk Quantity Disposal:

  • Unused or excess this compound must be disposed of as hazardous chemical waste.
  • Do not pour the substance down the drain, as it can be harmful to aquatic life.[2]
  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor for guidance on collection and disposal.[8]
  • All waste must be handled in accordance with local, state, and federal regulations.[2]

5. Container Disposal:

  • Empty containers that held this compound should be handled as chemical waste.
  • If possible, rinse the container with a suitable solvent (e.g., ethanol or another organic solvent in which it is freely soluble). The rinsate must be collected and disposed of as hazardous waste.
  • Deface the label of the empty container to prevent misuse.
  • Follow your institution's guidelines for the disposal of chemically contaminated containers. Some may be recycled after proper cleaning, while others may need to be disposed of as hazardous waste.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_radioactive Is the compound radioactive? start->is_radioactive stable_isotope No, it is a stable isotope (13C). Treat as chemical waste. is_radioactive->stable_isotope No radioactive_protocol Yes. Follow institutional radioactive waste protocol. is_radioactive->radioactive_protocol Yes waste_type What is the form of the waste? stable_isotope->waste_type spill Small spill or residual waste_type->spill Spill/Residual bulk Bulk liquid or solid waste_type->bulk Bulk container Empty container waste_type->container Container absorb 1. Absorb with inert material. 2. Place in a labeled, sealed container. spill->absorb contact_ehs_bulk 1. Do not pour down the drain. 2. Contact EHS or a licensed contractor. bulk->contact_ehs_bulk rinse_container 1. Triple rinse with a suitable solvent. 2. Collect rinsate as hazardous waste. 3. Deface label and dispose of container per institutional guidelines. container->rinse_container final_disposal Dispose of waste through institutional EHS program. absorb->final_disposal contact_ehs_bulk->final_disposal rinse_container->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling DL-alpha-Tocopherol-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. Adherence to these procedures is critical for laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[1] Some safety data sheets indicate a potential for allergic skin reactions.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety glasses or gogglesMust meet ANSI Z87.1 1989 standard. A face shield worn over safety glasses is recommended when there is a risk of splashing.[4][5]
Hands Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact.[4][5] Gloves should be inspected before use and changed immediately upon contamination.
Body Laboratory coatA full-length lab coat should be worn and buttoned to cover as much skin as possible.[4]
Respiratory Not generally required under normal useUse in a well-ventilated area.[1][6] A respirator may be necessary if handling large quantities or if vapors are generated.[2]
Feet Closed-toe shoesShoes must cover the entire foot.[4][7]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for working with this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Prepare for Use Use in Experiment Use in Experiment Dissolving->Use in Experiment Execute Protocol Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace Post-Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Final Steps Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Complete Protocol

Handling Workflow for this compound

Experimental Protocol: Detailed Handling Steps

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to be fully aware of its properties and potential hazards.[1][8]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as outlined in Table 1.

  • Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[6][9] Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If working with a solid form, carefully weigh the required amount in a tared, sealed container to minimize the generation of dust. For the viscous oil form, weighing can be done in a suitable vessel.

  • Dissolving: DL-alpha-Tocopherol is soluble in vegetable oils, alcohol, ether, and acetone.[6] Use an appropriate solvent and vessel for your experimental needs.

  • Use in Experiment: Proceed with your experimental protocol, maintaining adherence to all safety precautions.

  • Decontaminate Workspace: After use, wipe down the work area with an appropriate cleaning agent.

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[1]

Storage and Disposal Plan

Storage:

This compound is sensitive to air and light.[10] It should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][9] Some sources recommend refrigeration or freezing for long-term stability.[9] Avoid storing with incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][6]

Table 2: Storage Conditions

ParameterRecommendation
Temperature Cool, dry place.[1] Some sources recommend 2-8°C or frozen at -20°C.[9]
Light Store in a light-resistant container.[9][10]
Atmosphere Store under an inert gas like argon or nitrogen if possible.[9][10]
Container Tightly closed original container.[1]

Disposal Plan:

All waste materials, including unused product and contaminated consumables, must be disposed of in accordance with local, state, and federal environmental regulations.[1]

  • Unused Product: Do not dispose of down the drain.[1] Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated Materials: Items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers: Handle uncleaned containers as you would the product itself. They can be offered for recycling if thoroughly decontaminated, or disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.